Product packaging for 1-Iodo-9,10-anthraquinone(Cat. No.:CAS No. 3485-80-1)

1-Iodo-9,10-anthraquinone

Cat. No.: B15045112
CAS No.: 3485-80-1
M. Wt: 334.11 g/mol
InChI Key: OZFDRTGKARBHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Iodo-9,10-anthraquinone is a useful research compound. Its molecular formula is C14H7IO2 and its molecular weight is 334.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7IO2 B15045112 1-Iodo-9,10-anthraquinone CAS No. 3485-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFDRTGKARBHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188402
Record name 9,10-Anthracenedione, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3485-80-1
Record name 9,10-Anthracenedione, 1-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthraquinone, 1-iodo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodoanthracene-9,10-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGC72BJ8JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 1-Iodo-9,10-anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-9,10-anthraquinone, a valuable intermediate in the development of novel therapeutic agents and functional materials. The document details the synthetic protocol, including a robust experimental procedure, and presents a thorough characterization of the target molecule through various analytical techniques.

Introduction

This compound is a halogenated derivative of the anthraquinone scaffold, a core structure found in numerous compounds with significant biological and chemical properties. The introduction of an iodine atom at the 1-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of derivatives for drug discovery and materials science applications. This guide outlines a reliable method for the preparation of this compound and provides key analytical data for its unambiguous identification and quality control.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, starting from the readily available 1-amino-9,10-anthraquinone. This classical and reliable method involves the diazotization of the primary amino group followed by displacement with an iodide ion.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 1-Amino-9,10-anthraquinone 1-Amino-9,10-anthraquinone Diazonium Salt Anthraquinone-1-diazonium salt 1-Amino-9,10-anthraquinone->Diazonium Salt NaNO₂, H₂SO₄, H₂O, 0-5 °C This compound This compound Diazonium Salt->this compound KI, H₂O

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 1-Amino-9,10-anthraquinone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-amino-9,10-anthraquinone to concentrated sulfuric acid. Stir the mixture until a homogenous solution is obtained.

  • To this solution, add a solution of sodium nitrite in a minimal amount of water dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture at this temperature for an additional 1-2 hours to ensure complete formation of the diazonium salt.

  • Iodination: In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.

  • Work-up and Purification:

    • Filter the resulting precipitate and wash it thoroughly with water until the filtrate is neutral.

    • To remove unreacted iodine, wash the solid with a dilute solution of sodium thiosulfate.

    • Further wash the precipitate with water and then with a small amount of cold ethanol.

    • Dry the crude product in a desiccator.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and hexanes.

Logical Workflow of the Synthesis

The logical progression of the synthesis, from starting materials to the final purified product, is illustrated in the following diagram.

Synthesis_Workflow Start Start Diazotization Diazotization of 1-Amino-9,10-anthraquinone Start->Diazotization Iodination Reaction with Potassium Iodide Diazotization->Iodination Filtration Filtration and Washing Iodination->Filtration Purification Recrystallization Filtration->Purification Characterization Characterization of This compound Purification->Characterization End End Characterization->End

Caption: Logical workflow for the synthesis and characterization of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

Analytical Technique Parameter Expected Value/Observation
Physical Appearance StateCrystalline solid
ColorYellow to orange
Melting Point RangeSpecific to the pure compound
¹H NMR Chemical Shifts (δ)Aromatic protons in the range of 7.5-8.5 ppm
¹³C NMR Chemical Shifts (δ)Carbonyl carbons (~180 ppm), aromatic carbons (120-150 ppm), and carbon bearing iodine
FTIR Wavenumber (cm⁻¹)C=O stretching (~1670 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹)
Mass Spectrometry m/zMolecular ion peak corresponding to the exact mass of C₁₄H₇IO₂

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to ensure product quality.

Signaling Pathway Diagram (Hypothetical)

While this compound is primarily a synthetic intermediate, its derivatives could potentially interact with various biological pathways. The following is a hypothetical signaling pathway diagram illustrating how an anthraquinone derivative might modulate a cellular process.

Signaling_Pathway AQ_Derivative Anthraquinone Derivative Receptor Cell Surface Receptor AQ_Derivative->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by an anthraquinone derivative.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided experimental protocol and characterization data will be a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating the development of novel compounds with tailored properties. Adherence to the described procedures and rigorous analytical characterization are crucial for obtaining high-quality material for subsequent research and development activities.

In-Depth Technical Guide: 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-9,10-anthraquinone is a halogenated derivative of anthraquinone, a polycyclic aromatic organic compound. Anthraquinones are a well-studied class of molecules with diverse applications, ranging from dyes and pigments to therapeutic agents. The introduction of an iodine atom at the 1-position of the anthraquinone scaffold can significantly alter its physicochemical properties and biological activity, making it a compound of interest for further investigation, particularly in the field of drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of this compound is essential for its application in research and development.

PropertyValueReference
IUPAC Name 1-iodoanthracene-9,10-dione[1]
CAS Number 3485-80-1[1]
Molecular Formula C₁₄H₇IO₂[1]
Molecular Weight 334.11 g/mol [1]
Appearance Yellow solid (presumed based on anthraquinone)
Solubility Poorly soluble in water, soluble in hot organic solvents (inferred from anthraquinone)[2]

Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical properties of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer-type reaction, starting from the readily available 1-amino-9,10-anthraquinone. This method provides a reliable route to introduce the iodo-substituent at the desired position.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol details the conversion of 1-amino-9,10-anthraquinone to this compound.

Materials:

  • 1-Amino-9,10-anthraquinone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Distilled Water

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Filter paper

  • Beakers, flasks, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Diazotization of 1-Amino-9,10-anthraquinone:

    • In a flask, dissolve a specific molar equivalent of 1-amino-9,10-anthraquinone in cold, concentrated sulfuric acid. This step should be performed in an ice bath to maintain a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (dissolved in a small amount of water) dropwise to the stirred mixture. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

    • Continue stirring for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a water bath at 50-60 °C) for about an hour to ensure the complete decomposition of the diazonium salt and formation of the iodo-derivative.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water to remove any inorganic salts.

    • Further wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with distilled water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.

    • Alternatively, for higher purity, column chromatography on silica gel can be employed.

    • Dry the purified product under vacuum.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 1-Amino-9,10-anthraquinone B Conc. H₂SO₄ (0-5 °C) A->B Dissolve D Diazonium Salt Formation B->D C NaNO₂ Solution C->D Slow Addition E Potassium Iodide Solution D->E Add Diazonium Salt F This compound (Crude) E->F Heat G Filtration & Washing F->G H Recrystallization / Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of anthraquinones is well-known for its diverse pharmacological effects, particularly as anticancer agents.[3][4] The mechanism of action for many anthraquinone derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.

One of the key signaling pathways implicated in the anticancer activity of some anthraquinone derivatives is the Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) pathway .[5]

Hypothesized Signaling Pathway for Anthraquinone Derivatives:

ROS_JNK_Pathway AQ Anthraquinone Derivative (e.g., this compound) ROS Increased Cellular ROS AQ->ROS JNK JNK Activation ROS->JNK Mito Mitochondrial Stress JNK->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Hypothesized ROS/JNK signaling pathway for anthraquinone-induced apoptosis.

Experimental Workflow for Biological Evaluation:

To investigate the potential anticancer effects of this compound, a structured experimental workflow is necessary.

Biological_Evaluation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cancer Cell Lines (e.g., Breast, Colon) C Treat cells with varying concentrations of this compound A->C B Normal Cell Lines (for cytotoxicity comparison) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V/PI staining) C->E F ROS Detection Assay C->F G Western Blot for Signaling Proteins (JNK, Caspases) C->G H Determine IC₅₀ values D->H I Quantify Apoptosis E->I J Analyze Protein Expression Levels G->J

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound presents itself as a compound with potential for further exploration in medicinal chemistry and drug development. Its synthesis from readily available starting materials is straightforward. Based on the known activities of related anthraquinone derivatives, it is hypothesized that this compound may exhibit anticancer properties, possibly through the induction of apoptosis via the ROS/JNK signaling pathway. The provided experimental protocols and workflows offer a foundational framework for researchers to synthesize and evaluate the biological effects of this compound, paving the way for the discovery of novel therapeutic agents. Further research is warranted to elucidate its specific mechanisms of action and to assess its full therapeutic potential.

References

Spectral data of 1-Iodo-9,10-anthraquinone (1H NMR, 13C NMR, IR, Mass Spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Iodo-9,10-anthraquinone. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral characteristics based on the known properties of the anthraquinone core and iodo-substituents. It also includes standardized experimental protocols for acquiring such data and a generalized workflow for spectral analysis.

Introduction

This compound is a halogenated derivative of anthraquinone. The anthraquinone core is a fundamental structure in many dyes, pigments, and pharmaceuticals. The addition of an iodine atom to the anthraquinone skeleton is expected to significantly influence its electronic properties, reactivity, and biological activity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, providing insights into its molecular structure and purity. This guide covers the key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Note: The proton chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl groups and the iodine atom, as well as by anisotropic effects of the aromatic rings.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available

Note: The carbon spectrum will show signals for the carbonyl carbons, the carbon bearing the iodine (at a characteristic upfield shift compared to unsubstituted carbons), and the other aromatic carbons. PubChem CID 100642 indicates the existence of a ¹³C NMR spectrum for this compound, though the specific data is not publicly accessible.[1]

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

Note: The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the quinone system, as well as bands corresponding to the C=C stretching of the aromatic rings and the C-I stretching vibration.

Table 4: Predicted Mass Spectrometry Data
m/zFragmentation
Data not available

Note: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of iodine and carbon monoxide moieties.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. Other soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting HNMR 1H NMR HNMR_Proc Process 1H NMR Data HNMR->HNMR_Proc CNMR 13C NMR CNMR_Proc Process 13C NMR Data CNMR->CNMR_Proc IR IR Spectroscopy IR_Proc Process IR Data IR->IR_Proc MS Mass Spectrometry MS_Proc Process MS Data MS->MS_Proc Structure_Elucidation Structure Elucidation HNMR_Proc->Structure_Elucidation CNMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Comprehensive Report Purity_Assessment->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectral analysis of this compound is essential for its definitive identification and for understanding its chemical and physical properties. While publicly available experimental data is currently scarce, this guide provides a framework for the expected spectral features and the methodologies to obtain them. For researchers and professionals in drug development, obtaining and interpreting this data is a critical step in the journey from compound synthesis to potential application.

References

Solubility Profile of 1-Iodo-9,10-anthraquinone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-Iodo-9,10-anthraquinone in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative data in publicly available literature, this document outlines the expected solubility based on the known properties of the parent molecule, 9,10-anthraquinone, and the influence of the iodo-substituent. Furthermore, it details a standardized experimental protocol for determining the precise solubility of this compound.

Predicted Solubility of this compound

Anthraquinone, the parent compound, is a crystalline solid that is poorly soluble in water but demonstrates solubility in some organic solvents. The introduction of a halogen atom, such as iodine, onto the anthraquinone core is expected to influence its solubility profile. The large and polarizable nature of the iodine atom may lead to stronger intermolecular interactions, potentially affecting how the molecule dissolves in various solvents.

It is anticipated that this compound will exhibit low solubility in polar protic solvents like ethanol and methanol, similar to the parent compound. Increased solubility is expected in aprotic and nonpolar organic solvents. The following table provides a qualitative prediction of solubility.

Solvent ClassificationCommon Organic SolventsPredicted Solubility of this compound
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Higher
Nonpolar Aromatic Toluene, BenzeneModerate to High
Chlorinated Dichloromethane, ChloroformModerate
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to Moderate
Ketones AcetoneLow to Moderate
Alcohols Methanol, EthanolLow

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

  • Equilibration: The mixture is agitated, for instance, by shaking or stirring, in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached and the solvent is fully saturated with the solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to permit the undissolved solid to settle. To ensure the complete removal of solid particles, the supernatant is then filtered through a microporous membrane filter (e.g., 0.45 µm).

  • Quantification: A precise volume of the clear, saturated filtrate is carefully collected and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

This experimental workflow is visualized in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant (0.45 µm filter) C->D E Dilute clear filtrate D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Logical Relationship in Solubility Prediction

The prediction of the solubility of this compound is based on a logical progression from the known properties of the parent compound and the chemical nature of the substituent. This relationship can be visualized as follows:

logical_relationship A Known Solubility of Anthraquinone (Parent Compound) C Predicted Solubility of This compound A->C B Properties of Iodo-Substituent (Large, Polarizable) B->C

Caption: Basis for Predicting Solubility.

Unveiling the Solid-State Architecture of 1-Iodo-9,10-anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and crystal packing of 1-Iodo-9,10-anthraquinone, a halogenated derivative of the versatile anthraquinone core. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its physicochemical properties, guiding the development of novel materials, and informing the design of new therapeutic agents. This document summarizes key structural data, details relevant experimental methodologies, and visualizes the molecular and supramolecular features of this compound.

Molecular Structure and Intramolecular Geometry

The molecular structure of this compound is characterized by a planar anthraquinone scaffold with an iodine atom substituted at the C1 position. This substitution induces notable intramolecular interactions that influence the overall conformation. X-ray diffraction studies have revealed a significant interaction between the iodine atom and the adjacent carbonyl oxygen at the C9 position.[1]

Table 1: Key Intramolecular Distances and Torsion Angles for this compound

ParameterValue
O(9)···I(1) Internuclear Distance3.12 Å[1]
C(9)=O(9)···I(1)-C(1) Torsion Angle3.11°[1]

This short contact distance, which is less than the sum of the van der Waals radii of oxygen and iodine, and the small torsion angle are indicative of a stabilizing intramolecular halogen bond-like interaction.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystalline state is governed by a combination of intermolecular forces. Of particular importance are the interactions involving the iodine substituent, which can act as a halogen bond donor. While full crystallographic data, including unit cell parameters and space group, are not publicly available, key intermolecular contact distances have been reported.

Table 2: Intermolecular Distances in the Crystal Structure of this compound

Interaction TypeDistance
I···I Separation3.81 Å - 3.85 Å[1]

These iodine-iodine distances are shorter than the sum of their van der Waals radii (approximately 3.96 Å), suggesting the presence of significant halogen bonding interactions that play a crucial role in the crystal packing. These interactions, along with potential π-π stacking of the aromatic anthraquinone cores, are expected to be the primary drivers of the supramolecular assembly.

Caption: Diagram of the intermolecular I···I interaction.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 9,10-anthraquinone. The following is a generalized procedure based on common organic synthesis techniques for halogenation of aromatic compounds.

Materials:

  • 9,10-Anthraquinone

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Distilled water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-anthraquinone in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Addition of Reagents: To the stirred solution, add iodine and a suitable oxidizing agent, such as periodic acid, in portions. The oxidizing agent is necessary to generate the electrophilic iodine species required for the substitution reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any remaining acid. Subsequently, wash with a dilute sodium thiosulfate solution to remove any unreacted iodine, followed by another wash with distilled water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure crystals of this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: Mount a selected single crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Collect the diffraction data at a controlled temperature, typically low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, and then refine the atomic positions and displacement parameters using full-matrix least-squares on F².

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Start: 9,10-Anthraquinone reaction Iodination Reaction start->reaction workup Workup & Purification reaction->workup recrystallization Recrystallization workup->recrystallization product Pure this compound recrystallization->product crystal_growth Single Crystal Growth product->crystal_growth xrd X-ray Diffraction Data Collection crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution data_analysis Data Analysis structure_solution->data_analysis

Caption: Workflow for synthesis and structural analysis.

References

The Carbon-Iodine Bond in 1-Iodo-9,10-anthraquinone: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-iodo-9,10-anthraquinone scaffold is a valuable building block in medicinal chemistry and materials science. The carbon-iodine (C-I) bond at the 1-position is the key to its synthetic utility, offering a reactive site for the introduction of diverse functionalities through cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity and stability of this pivotal bond, with a focus on its application in the synthesis of novel anthraquinone derivatives.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the diazotization of 1-amino-9,10-anthraquinone, followed by a Sandmeyer-type reaction with potassium iodide.[1]

Experimental Protocol: Diazotization-Iodination
  • Diazotization: 1-Amino-9,10-anthraquinone is suspended in an acidic medium, typically a mixture of concentrated sulfuric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Iodination: The resulting diazonium salt solution is slowly added to a solution of potassium iodide in water. The diazonium group is replaced by iodine, leading to the precipitation of this compound.

  • Work-up: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent such as glacial acetic acid or toluene to yield the final product.

Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is the most labile of the carbon-halogen bonds, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the 1-position of the anthraquinone core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high yields.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds. While specific studies on this compound are limited, the reaction of the closely related 1-hydroxy-4-iodo-9,10-anthraquinone with arylboronic acids has been used as a model to optimize reaction conditions, indicating the feasibility and efficiency of this transformation.[2]

A study on a similar iodo-anthraquinone derivative provides a reliable experimental protocol.

  • Materials:

    • 1-Iodo-anthraquinone derivative (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Procedure:

    • To a reaction vessel, add the 1-iodo-anthraquinone derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water80-90High
Pd(PPh₃)₄Na₂CO₃Toluene/Water100Good to High

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Iodo-anthraquinone Derivatives.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-anthraquinone derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Sonogashira Coupling Catalytic Cycle

Stability of the Carbon-Iodine Bond

The stability of the C-I bond in this compound is a critical factor in its handling, storage, and reaction specificity.

Bond Dissociation Energy

While the specific bond dissociation energy (BDE) for the C-I bond in this compound has not been experimentally determined, a good approximation can be made from the BDE of similar aryl iodides. The C-I bond is the weakest among the carbon-halogen bonds.

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~340
C-Br~285
C-I ~210

Table 2: Average Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Compounds.

The relatively low BDE of the C-I bond accounts for its high reactivity in cross-coupling reactions, as the initial oxidative addition step to the palladium catalyst is facilitated.

Photochemical Stability

Aromatic iodides are known to be sensitive to light, and the C-I bond can undergo homolytic cleavage upon irradiation with UV light to form an aryl radical and an iodine radical.[3] This photosensitivity necessitates that this compound be stored in the dark and that reactions involving this compound are protected from light to prevent the formation of unwanted byproducts. The anthraquinone core itself is a chromophore and can absorb light, potentially facilitating the cleavage of the C-I bond.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction (e.g., add water) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow

References

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the associated energy gap, of 1-Iodo-9,10-anthraquinone. Given the limited direct experimental data available for this specific derivative, this document outlines a robust, integrated experimental and computational approach to fully characterize its electronic structure. Understanding these fundamental properties is crucial for applications in molecular electronics, photocatalysis, and rational drug design.

Introduction to the Electronic Structure of Anthraquinones

9,10-anthraquinone and its derivatives are a class of aromatic organic compounds that have garnered significant interest due to their rich redox chemistry and diverse applications, including in dye synthesis, papermaking, and as scaffolds for therapeutic agents.[1] The electronic properties of these molecules are governed by their extended π-conjugated system. The HOMO and LUMO energy levels are critical parameters that dictate their electron-donating and -accepting capabilities, respectively. The HOMO-LUMO gap, in turn, is a key indicator of molecular stability, reactivity, and the energy required for electronic excitation.

Substitution on the anthraquinone core can significantly modulate these electronic properties. An iodine substituent at the 1-position is expected to influence the electronic structure through both inductive and steric effects. X-ray diffraction studies on similar structures have shown the potential for intramolecular interactions between the iodine atom and the adjacent carbonyl group, which could further alter the electronic landscape.[2]

Experimental Determination of Electronic Properties

A combination of electrochemical and spectroscopic techniques is employed to experimentally determine the HOMO and LUMO energy levels.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. For 9,10-anthraquinone and its derivatives, two successive, reversible one-electron reduction processes are typically observed.[3] By measuring the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using the following empirical equations:

  • EHOMO = - (Eoxonset - E1/2 (Fc/Fc+) + 4.8) eV

  • ELUMO = - (Eredonset - E1/2 (Fc/Fc+) + 4.8) eV

Where E1/2 (Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

Table 1: Hypothetical Electrochemical Data for this compound

ParameterValue
Onset Oxidation Potential (Eoxonset) vs. Fc/Fc+Value to be determined
Onset Reduction Potential (Eredonset) vs. Fc/Fc+Value to be determined
Estimated HOMO EnergyCalculated value
Estimated LUMO EnergyCalculated value
Electrochemical HOMO-LUMO GapCalculated value
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO. The onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum can be used to calculate the optical HOMO-LUMO gap using the equation:

  • Egapoptical = 1240 / λonset (nm) eV

Table 2: Hypothetical Spectroscopic Data for this compound

ParameterValue
Wavelength of Absorption Onset (λonset)Value to be determined
Optical HOMO-LUMO Gap (Egapoptical)Calculated value

Computational Investigation of Electronic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure of molecules.[4][5] These methods can provide detailed information about the energies and spatial distributions of the HOMO and LUMO, as well as predict other electronic properties.

For this compound, DFT calculations would be performed to:

  • Optimize the ground-state molecular geometry.

  • Calculate the HOMO and LUMO energy levels.

  • Determine the theoretical HOMO-LUMO gap.

  • Visualize the electron density distribution of the frontier molecular orbitals.

Table 3: Hypothetical Computational Data for this compound

ParameterValue
Calculated HOMO EnergyValue from DFT
Calculated LUMO EnergyValue from DFT
Calculated HOMO-LUMO GapValue from DFT

Detailed Methodologies

Experimental Protocols

Cyclic Voltammetry Workflow

CV_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in CH2Cl2) prep_analyte Dissolve this compound (~1 mM) prep_sol->prep_analyte prep_ref Add Ferrocene (Internal Standard) prep_analyte->prep_ref setup Assemble 3-Electrode Cell (Working, Counter, Reference) prep_ref->setup Transfer Solution purge Purge with Inert Gas (e.g., N2 or Ar) setup->purge run_cv Run Cyclic Voltammogram purge->run_cv determine_potentials Determine Onset Oxidation & Reduction Potentials run_cv->determine_potentials Obtain Voltammogram calc_homo_lumo Calculate HOMO & LUMO Energies determine_potentials->calc_homo_lumo

Caption: Workflow for the experimental determination of HOMO and LUMO energies using cyclic voltammetry.

UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_solvent Select Spectroscopic Grade Solvent (e.g., CH2Cl2) prep_solution Prepare Dilute Solution of This compound prep_solvent->prep_solution setup Calibrate Spectrophotometer with Blank Solvent prep_solution->setup Fill Cuvette measure Record UV-Vis Absorption Spectrum setup->measure determine_onset Determine Absorption Onset Wavelength (λonset) measure->determine_onset Obtain Spectrum calc_gap Calculate Optical HOMO-LUMO Gap determine_onset->calc_gap

Caption: Workflow for the experimental determination of the optical HOMO-LUMO gap using UV-Vis spectroscopy.

Computational Methodology

DFT Calculation Workflow

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Output Analysis build_mol Build 3D Structure of This compound choose_method Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311+G(d,p)) build_mol->choose_method geom_opt Geometry Optimization choose_method->geom_opt Submit Calculation freq_calc Frequency Calculation (to confirm minimum) geom_opt->freq_calc single_point Single Point Energy Calculation freq_calc->single_point extract_energies Extract HOMO & LUMO Energy Values single_point->extract_energies Analyze Output File visualize_orbitals Visualize HOMO & LUMO Electron Density Plots extract_energies->visualize_orbitals

Caption: Workflow for the computational determination of electronic properties using Density Functional Theory.

Conclusion

The comprehensive characterization of the electronic properties of this compound, particularly its HOMO and LUMO energy levels and the HOMO-LUMO gap, is essential for its potential applications. The integrated approach presented in this guide, combining cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, provides a robust framework for obtaining reliable and detailed insights into the electronic structure of this molecule. The data generated from these studies will be invaluable for researchers and scientists in the fields of materials science and drug development, enabling the rational design of novel materials and therapeutic agents with tailored electronic properties.

References

Synthesis of Novel 1-Iodo-9,10-anthraquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-9,10-anthraquinone and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, presents quantitative data for key reactions, and outlines the biological relevance of this class of molecules, with a particular focus on their role as signaling pathway modulators.

Introduction

The 9,10-anthraquinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of an iodine atom at the 1-position of the anthraquinone core provides a versatile synthetic handle for the construction of novel derivatives through various cross-coupling reactions. This guide will focus on the preparation of the key this compound intermediate and its subsequent elaboration into more complex molecular architectures.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 1-amino-9,10-anthraquinone.

Experimental Protocol: Sandmeyer Reaction

This protocol describes the diazotization of 1-amino-9,10-anthraquinone followed by iodination.

Materials:

  • 1-amino-9,10-anthraquinone

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Distilled water

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 1-amino-9,10-anthraquinone to concentrated sulfuric acid. Maintain the temperature below 20°C. Once the amine is completely dissolved, cool the solution to 0-5°C.

  • Prepare a solution of sodium nitrite in concentrated sulfuric acid. Add this solution dropwise to the cooled solution of 1-amino-9,10-anthraquinone, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 1-2 hours at 0-5°C to ensure complete formation of the diazonium salt.

  • Iodination: In a separate, larger beaker, prepare a solution of potassium iodide in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form. Nitrogen gas will be evolved during this step.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification: Filter the crude this compound precipitate and wash it thoroughly with water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or toluene, to yield the pure this compound.

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination & Purification 1-Amino-9,10-anthraquinone 1-Amino-9,10-anthraquinone Diazonium Salt Intermediate Diazonium Salt Intermediate 1-Amino-9,10-anthraquinone->Diazonium Salt Intermediate  H₂SO₄, NaNO₂  0-5°C This compound (Crude) This compound (Crude) Diazonium Salt Intermediate->this compound (Crude)  KI (aq)  Room Temp. Pure this compound Pure this compound This compound (Crude)->Pure this compound  Recrystallization

Caption: Synthetic workflow for this compound.

Synthesis of this compound Derivatives

The iodine atom in this compound serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 1-position of the anthraquinone core and various aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound derivative (e.g., 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, DMF, aqueous DME)

Procedure:

  • In a reaction vessel, combine the this compound derivative, the arylboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Other Cross-Coupling Reactions

The this compound scaffold can also participate in other important cross-coupling reactions:

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of arylethynylanthraquinones.[1]

Data Presentation: Yields of Coupling Reactions

The following table summarizes representative yields for the synthesis of this compound derivatives.

Starting MaterialCoupling PartnerReaction TypeCatalyst/ConditionsYield (%)
1-amino-9,10-anthraquinoneKISandmeyerH₂SO₄, NaNO₂65-90
2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinoneArylboronic acidSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Toluene/H₂O70-95
1-iodo-4-nitrobenzene (model for iodoarenes)PhenylacetyleneSonogashiraPd(OAc)₂, CuI, Dabco, air>95

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known to interact with various biological targets. A significant area of research is their ability to modulate signaling pathways implicated in diseases such as cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers. Certain anthraquinone derivatives have been identified as potent inhibitors of this pathway.[3]

Mechanism of Wnt/β-catenin Signaling and its Inhibition:

In the "off" state (absence of a Wnt ligand), a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] This keeps cytoplasmic β-catenin levels low.

In the "on" state (Wnt ligand binds to its receptor Frizzled and co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation and survival.[1]

Certain small molecule inhibitors, including some anthraquinone derivatives, can disrupt this pathway, often by interfering with the interaction between β-catenin and its co-activators, such as BCL9.[3]

WntSignaling Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by Anthraquinone Derivatives DestructionComplex Destruction Complex (Axin, APC, GSK3β) betaCatenin_cyto_off β-catenin DestructionComplex->betaCatenin_cyto_off Phosphorylation Proteasome Proteasome betaCatenin_cyto_off->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates DestructionComplex_inact Inactive Destruction Complex Dsh->DestructionComplex_inact Inactivates betaCatenin_cyto_on β-catenin (Accumulates) betaCatenin_nuc β-catenin (Nucleus) betaCatenin_cyto_on->betaCatenin_nuc Translocation betaCatenin_nuc->TCF_LEF Binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates Anthraquinone Anthraquinone Derivative Anthraquinone->betaCatenin_nuc Inhibits Interaction

References

A Technical Guide to the Synthesis of Substituted Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted anthraquinones, a class of compounds with significant applications in the pharmaceutical, dye, and materials science industries. This document details classical and modern synthetic methodologies, presenting quantitative data in structured tables for comparative analysis, and offering detailed experimental protocols for key reactions. Visual diagrams of synthetic pathways are provided to facilitate a deeper understanding of the chemical transformations.

Introduction

Anthraquinones are a large and important class of aromatic compounds based on the 9,10-anthraquinone core. Their rigid, planar structure and ability to be readily functionalized at various positions have led to their widespread use as dyes and pigments. In the realm of medicine, substituted anthraquinones exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and laxative properties. The therapeutic potential of these compounds has spurred significant research into efficient and versatile synthetic methods to access a diverse range of derivatives for drug discovery and development programs.

This guide will focus on the most common and effective methods for the synthesis of substituted anthraquinones, including:

  • Friedel-Crafts Acylation: A classical and widely used method for the construction of the anthraquinone nucleus.

  • Diels-Alder Reaction: A powerful cycloaddition strategy for the formation of the central ring system.

  • Ullmann Condensation: A key reaction for the introduction of amino functionalities.

  • Modern Catalytic Methods: Including palladium-catalyzed couplings and microwave-assisted syntheses, which offer improved efficiency and milder reaction conditions.

Classical Synthetic Methodologies

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis. This reaction typically involves the condensation of a phthalic anhydride derivative with a substituted benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The resulting o-benzoylbenzoic acid intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the anthraquinone core.[1][2]

A greener alternative to traditional Lewis acids involves the use of alum (KAl(SO₄)₂·12H₂O) in an aqueous medium, which can provide good to excellent yields for a variety of substituted benzenes.[3]

Logical Relationship of the Friedel-Crafts Acylation Pathway

Friedel_Crafts_Pathway Substituted Benzene Substituted Benzene Acylation Acylation Substituted Benzene->Acylation Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Acylation o-Benzoylbenzoic Acid Intermediate o-Benzoylbenzoic Acid Intermediate Acylation->o-Benzoylbenzoic Acid Intermediate Cyclization Cyclization o-Benzoylbenzoic Acid Intermediate->Cyclization Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4)->Cyclization Substituted Anthraquinone Substituted Anthraquinone Cyclization->Substituted Anthraquinone

Caption: General workflow of the two-step Friedel-Crafts synthesis of substituted anthraquinones.

Experimental Protocol: Synthesis of 2-Ethylanthraquinone via Friedel-Crafts Acylation [4]

  • Acylation: Phthalic anhydride is dispersed in ethylbenzene (5-20 parts by weight relative to phthalic anhydride). Aluminum chloride (1.7-2.0 parts by weight relative to phthalic anhydride) is added to the dispersion at a temperature between 0-40 °C. The reaction mixture is stirred to allow the acylation of ethylbenzene by phthalic anhydride to form 2-(4-ethylbenzoyl)benzoic acid.

  • Work-up and Isolation of the Intermediate: The reaction mixture is quenched with water/acid. The ethylbenzene layer is separated, and the 2-(4-ethylbenzoyl)benzoic acid can be isolated by removal of the excess ethylbenzene. For higher purity, the intermediate can be extracted into an aqueous alkaline solution, followed by acidification to precipitate the product, which is then filtered, washed, and dried.

  • Cyclization: The crude or purified 2-(4-ethylbenzoyl)benzoic acid is treated with 2-30% fuming sulfuric acid (2-10 parts by weight relative to the benzoic acid derivative) to induce intramolecular cyclization.

  • Final Product Isolation: The reaction mixture is poured into water to precipitate the crude 2-ethylanthraquinone, which is then filtered, washed, and can be further purified by methods such as vacuum distillation.

Table 1: Yields of Substituted Anthraquinones via Friedel-Crafts Acylation with Alum in Water [3]

EntrySubstituted BenzeneProductTime (h)Yield (%)
1Toluene2-Methylanthraquinone592
2Ethylbenzene2-Ethylanthraquinone590
3Isopropylbenzene2-Isopropylanthraquinone685
4Anisole2-Methoxyanthraquinone496
5Chlorobenzene2-Chloroanthraquinone875
6Bromobenzene2-Bromoanthraquinone872
7Nitrobenzene2-Nitroanthraquinone1270

Reaction conditions: Phthalic anhydride (1 mmol), substituted benzene (1.1 mmol), alum (25 mol%), water (5 mL), ambient temperature.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and convergent route to the anthraquinone skeleton. This [4+2] cycloaddition reaction typically involves the reaction of a suitably substituted 1,4-naphthoquinone (dienophile) with a 1,3-diene. The resulting tetrahydroanthraquinone or hydroanthraquinone adduct can then be aromatized to the corresponding anthraquinone.[5][6][7] This method is particularly versatile for accessing highly substituted and complex anthraquinone derivatives.[5][8]

Experimental Workflow for Diels-Alder Synthesis of Substituted Anthraquinones

Diels_Alder_Workflow cluster_reactants Reactants Naphthoquinone Naphthoquinone Cycloaddition Cycloaddition Naphthoquinone->Cycloaddition Diene Diene Diene->Cycloaddition Adduct Adduct Cycloaddition->Adduct Aromatization Aromatization Adduct->Aromatization Anthraquinone Anthraquinone Aromatization->Anthraquinone

Caption: A simplified workflow for the synthesis of anthraquinones via a Diels-Alder reaction followed by aromatization.

Experimental Protocol: General Procedure for the Diels–Alder Reaction to Functionalized Hydroanthraquinones [5]

  • Reaction Setup: In a crimp vial under an argon atmosphere, the 2-substituted 1,4-naphthoquinone (1.00 equivalent) is dissolved in dry dichloromethane.

  • Addition of Diene: The desired 1,3-diene (3.00–5.00 equivalents) is added to the solution.

  • Reaction: The reaction mixture is stirred at 40°C until the consumption of the naphthoquinone is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the hydroanthraquinone product.

  • Aromatization (General Consideration): The resulting hydroanthraquinone or tetrahydroanthraquinone adduct can be aromatized to the corresponding anthraquinone through various methods, such as air oxidation, often facilitated by a base, or by using oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The specific conditions for aromatization depend on the nature of the substituents on the adduct.

Table 2: Examples of Diels-Alder Reactions for the Synthesis of Hydroanthraquinone Precursors [5]

EntryNaphthoquinone DienophileDieneProduct(s)Yield (%)
12-Iodo-1,4-naphthoquinoneIsopreneMixture of regioisomers78
22-Bromo-1,4-naphthoquinoneIsopreneMixture of regioisomers85
32-Bromo-1,4-naphthoquinone2,3-Dimethyl-1,3-butadiene2-Bromo-6,7-dimethyl-4a,9a-dihydroanthracene-9,10-dione92
4N-acetyl-2-amino-1,4-naphthoquinone2,3-Dimethyl-1,3-butadieneN-(6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide75
Ullmann Condensation

The Ullmann condensation is a classical and highly valuable method for the synthesis of amino-substituted anthraquinones. This reaction involves the copper-catalyzed coupling of an aryl halide (typically a bromo- or chloroanthraquinone) with an amine. Modern variations of this reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[1][7]

Experimental Protocol: Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling of Bromaminic Acid with Amines [1][7]

  • Reactant Preparation: In a microwave process vial, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), the desired alkyl- or aryl-amine, phosphate buffer (pH 6-7), and a catalytic amount of elemental copper (Cu⁰) are combined.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration (typically 2-30 minutes).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve extraction and subsequent purification by column chromatography to isolate the desired aminoanthraquinone derivative.

Modern Synthetic Methodologies

Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for the preparation of substituted anthraquinones. These modern approaches often rely on transition metal catalysis and innovative reaction conditions.

Palladium-Catalyzed Acylation

Palladium catalysis has emerged as a powerful tool for the synthesis of functionalized anthraquinones. One notable strategy involves a one-pot, dual acylation process. This method utilizes a palladium-catalyzed intermolecular direct acylation of an aryl halide with an aldehyde, followed by an intramolecular Friedel-Crafts acylation to construct the anthraquinone core. This approach avoids the use of toxic carbon monoxide gas and proceeds with high efficiency.[9]

Conceptual Pathway for Palladium-Catalyzed Dual Acylation

Palladium_Catalyzed_Acylation Aryl Halide Aryl Halide Intermolecular Acylation Intermolecular Acylation Aryl Halide->Intermolecular Acylation Aldehyde Aldehyde Aldehyde->Intermolecular Acylation Pd Catalyst Pd Catalyst Pd Catalyst->Intermolecular Acylation Acylated Intermediate Acylated Intermediate Intermolecular Acylation->Acylated Intermediate Intramolecular Friedel-Crafts Intramolecular Friedel-Crafts Acylated Intermediate->Intramolecular Friedel-Crafts Acid Acid Acid->Intramolecular Friedel-Crafts Substituted Anthraquinone Substituted Anthraquinone Intramolecular Friedel-Crafts->Substituted Anthraquinone

Caption: A one-pot relay process for anthraquinone synthesis via palladium-catalyzed acylation.

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly adopted as a non-conventional energy source to accelerate organic reactions. In the context of anthraquinone synthesis, microwave-assisted methods have been successfully applied to Friedel-Crafts acylations and Ullmann condensations.[1][7][10][11] The key advantages of microwave synthesis include significantly reduced reaction times, often higher yields, and the possibility of conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry.[10][11]

Experimental Protocol: Microwave-Induced Solvent-Free Synthesis of Alizarin [10]

  • Reactant Mixture: Phthalic anhydride and catechol are placed in a suitable vessel.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added.

  • Microwave Irradiation: The mixture is irradiated in a domestic microwave oven at a low power setting.

  • Product Formation and Isolation: The reaction proceeds via a condensation mechanism with the removal of a water molecule. The resulting solid product is then recrystallized from a suitable solvent (e.g., alcohol) to yield purified alizarin.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted anthraquinone depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Table 3: General Comparison of Anthraquinone Synthetic Methods

MethodAdvantagesDisadvantagesTypical Substituents
Friedel-Crafts Acylation Readily available starting materials; well-established and scalable.Harsh reaction conditions (strong acids); potential for substituent migration; generation of acidic waste.[1]Alkyl, aryl, halo, alkoxy.
Diels-Alder Reaction High convergency and stereocontrol; access to complex substitution patterns.Requires synthesis of specific dienes and dienophiles; aromatization step needed.A wide variety of substituents can be introduced on both the diene and dienophile.
Ullmann Condensation Direct method for introducing amino groups.Often requires high temperatures; copper catalyst can be difficult to remove.Amino, substituted amino.
Modern Catalytic Methods Milder reaction conditions; higher yields and selectivity; often more environmentally friendly.Catalysts can be expensive and sensitive; may require specialized equipment (e.g., microwave reactor).A broad range of functional groups can be tolerated.

Conclusion

The synthesis of substituted anthraquinones is a rich and evolving field of research. While classical methods such as Friedel-Crafts acylation and Diels-Alder reactions remain highly relevant and widely practiced, modern catalytic approaches are offering increasingly efficient, selective, and sustainable alternatives. For researchers, scientists, and drug development professionals, a thorough understanding of these diverse synthetic strategies is crucial for the successful design and preparation of novel anthraquinone derivatives with desired properties for a wide range of applications. This guide provides a foundational overview of the key synthetic routes, offering both the theoretical basis and practical experimental details to aid in the advancement of research in this important area of chemistry.

References

Methodological & Application

Synthetic Route to 1-Iodo-9,10-anthraquinone from 1-aminoanthraquinone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 1-Iodo-9,10-anthraquinone, a valuable intermediate in the development of novel therapeutic agents and functional materials. The protocol outlines a two-step, one-pot synthesis starting from 1-aminoanthraquinone via a diazotization reaction, followed by a Sandmeyer-type iodination.

Introduction

Anthraquinone and its derivatives are a core scaffold in a multitude of natural products and synthetic compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a halogen, such as iodine, at the 1-position of the anthraquinone nucleus provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecules and potential drug candidates. The following protocol details a reliable method for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the target product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearancePurity (typical)Yield (typical)
1-AminoanthraquinoneC₁₄H₉NO₂223.23245-248Reddish-brown powder>98%-
This compoundC₁₄H₇IO₂334.11204-206Orange-yellow solid>95%60-75%

Experimental Protocol

This protocol is based on established methods for the diazotization of aromatic amines and subsequent Sandmeyer-type iodination.[1][2]

Materials and Reagents:

  • 1-aminoanthraquinone

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with a stirring bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization of 1-aminoanthraquinone: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1-aminoanthraquinone (e.g., 5.0 g, 22.4 mmol). b. Carefully add concentrated sulfuric acid (50 mL) portion-wise while stirring. The mixture may warm up. c. Cool the resulting solution to 0-5 °C using an ice bath. d. In a separate beaker, dissolve sodium nitrite (1.62 g, 23.5 mmol) in concentrated sulfuric acid (25 mL) at a temperature not exceeding 20 °C. e. Add the sodium nitrite solution dropwise to the stirred 1-aminoanthraquinone solution, maintaining the temperature between 0 and 5 °C. f. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure complete formation of the diazonium salt.

  • Iodination of the Diazonium Salt: a. In a separate 500 mL beaker, dissolve potassium iodide (7.44 g, 44.8 mmol) in deionized water (100 mL) and cool the solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. d. Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

  • Work-up and Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel and wash it with deionized water. b. To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless. c. Wash the product again with deionized water and then with a small amount of cold ethanol. d. Dry the crude product in a desiccator or a vacuum oven at 60 °C. e. For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and hexanes.

Visualizations

Reaction Pathway

reaction_pathway 1-Aminoanthraquinone 1-Aminoanthraquinone Anthraquinone-1-diazonium_sulfate Anthraquinone-1-diazonium sulfate 1-Aminoanthraquinone->Anthraquinone-1-diazonium_sulfate Diazotization This compound This compound Anthraquinone-1-diazonium_sulfate->this compound Iodination reagents1 1. NaNO₂, conc. H₂SO₄ 2. 0-5 °C reagents2 KI, H₂O

Caption: Synthetic pathway from 1-aminoanthraquinone to this compound.

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_iodination Iodination & Work-up cluster_purification Purification arrow arrow dissolve_amine Dissolve 1-aminoanthraquinone in conc. H₂SO₄ cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ solution in conc. H₂SO₄ prepare_nitrite->add_nitrite stir_diazotization Stir for 2 hours at 0-5 °C add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution to KI solution stir_diazotization->add_diazonium prepare_ki Prepare cold KI solution prepare_ki->add_diazonium warm_reaction Warm to RT, then heat to 50-60 °C add_diazonium->warm_reaction filtration Filter crude product warm_reaction->filtration wash_thiosulfate Wash with Na₂S₂O₃ solution filtration->wash_thiosulfate wash_water_etoh Wash with H₂O and Ethanol wash_thiosulfate->wash_water_etoh dry_product Dry the product wash_water_etoh->dry_product recrystallization Recrystallization (e.g., Acetic Acid) dry_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-Iodo-9,10-anthraquinone as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds. Anthraquinone derivatives are of significant interest in medicinal chemistry and materials science, and the functionalization of the anthraquinone core at the 1-position via Suzuki coupling opens up avenues for creating novel molecular architectures.

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, this document provides a robust, general protocol derived from established methods for the Suzuki coupling of iodoarenes. This protocol serves as an excellent starting point for reaction optimization.

General Reaction Scheme

The Suzuki cross-coupling reaction of this compound with an arylboronic acid proceeds as follows:

Where Ar represents a substituted or unsubstituted aryl or heteroaryl group.

Comparative Overview of Suzuki-Miyaura Reaction Conditions

The choice of catalyst, base, and solvent system is critical for the success of a Suzuki-Miyaura coupling reaction. The following table summarizes various conditions reported in the literature for the coupling of aryl halides, providing a useful reference for optimizing the reaction of this compound.

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Notes
Pd(OAc)₂ (0.5)-Water-Ethanol Blend (WEB)Room Temp.Ligand-free conditions.[1]
Pd(PPh₃)₄ (5)Cs₂CO₃ (1.5)DMF100Common for a wide range of substrates.
PdCl₂(dppf)·DCM (5)K₂CO₃ (2.0)THF/H₂O (4:1)60Effective for heteroaryl couplings.
Pd(OAc)₂ (0.01) with P(t-Bu)₂MeKOt-Butert-amyl alcoholRoom Temp.For coupling with unactivated alkyl bromides, but demonstrates mild conditions.[2]
Na₂PdCl₄ (20) with sSPhos (40)K₂CO₃H₂O:ACN (4:1)37DNA-compatible conditions, highlighting mildness.[3]

Experimental Protocol: A General Procedure

This protocol is a representative procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Note: Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the highest yield and purity for a specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, or a mixture such as Toluene/Ethanol)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • The vessel is then sealed with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a 4:1 mixture of Toluene and Ethanol, 10 mL) to the reaction mixture via syringe.

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature will depend on the solvent and substrates used.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-aryl-9,10-anthraquinone product.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental for troubleshooting and optimizing reaction conditions. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[4][5][6][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)L₂(Ar') transmetalation->intermediate aryl_boronic_acid Ar'B(OH)₂ + Base aryl_boronic_acid->transmetalation reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Reaction Development

For researchers new to this specific coupling, a systematic approach to developing an optimized protocol is recommended. The following workflow outlines the key steps.

Reaction_Development_Workflow start Define Substrates: This compound & Arylboronic Acid lit_review Literature Review: General Suzuki Protocols start->lit_review condition_screening Screening of Conditions: - Catalyst - Base - Solvent - Temperature lit_review->condition_screening optimization Reaction Optimization: Concentration, Stoichiometry condition_screening->optimization scale_up Scale-up and Isolation optimization->scale_up characterization Product Characterization: NMR, MS, etc. scale_up->characterization

Caption: A typical workflow for developing a Suzuki coupling protocol.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By following this general protocol and considering the various reaction conditions presented, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 1-aryl-9,10-anthraquinone derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Iodo-9,10-anthraquinone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable for the synthesis of a diverse array of compounds, including natural products, biologically active molecules, and advanced materials.[2][3] The Sonogashira coupling is particularly valuable in drug development for constructing complex molecular architectures.[4]

These application notes provide a detailed protocol for the Sonogashira coupling of 1-iodo-9,10-anthraquinone with various terminal alkynes, yielding 1-(alkynyl)-9,10-anthraquinones. These products are valuable intermediates in the synthesis of more complex molecules, such as isoaporphinoid alkaloids.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate. The palladium catalyst facilitates the oxidative addition of the aryl iodide, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the coupled product and regenerate the active palladium catalyst.[2]

Experimental Protocol

The following protocol is adapted from a reported synthesis of 1-(R-ethynyl)-9,10-anthraquinones.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 4-methoxyphenylacetylene, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Silica gel for filtration

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a reaction flask, add this compound (4.5 mmol), the corresponding terminal alkyne (4.5 mmol), copper(I) iodide (0.027 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.013 mmol).

  • Add 50 mL of anhydrous toluene to the flask, followed by triethylamine (12.7 mmol).

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under an inert atmosphere, stir the mixture at 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with toluene.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization to obtain the pure 1-(R-ethynyl)-9,10-anthraquinone.

Data Presentation

The following table summarizes the yields of various 1-(R-ethynyl)-9,10-anthraquinones synthesized using the described protocol.[5]

Terminal AlkyneProductYield (%)
Phenylacetylene1-(Phenylethynyl)-9,10-anthraquinone98
4-Methoxyphenylacetylene1-((4-Methoxyphenyl)ethynyl)-9,10-anthraquinone85
4-Chlorophenylacetylene1-((4-Chlorophenyl)ethynyl)-9,10-anthraquinone92
4-Fluorophenylacetylene1-((4-Fluorophenyl)ethynyl)-9,10-anthraquinone88
4-Trifluoromethylphenylacetylene1-((4-(Trifluoromethyl)phenyl)ethynyl)-9,10-anthraquinone78
2-Thienylacetylene1-(Thiophen-2-ylethynyl)-9,10-anthraquinone82
1-Heptyne1-(Hept-1-yn-1-yl)-9,10-anthraquinone80

Visualizations

Diagram of the Experimental Workflow:

Sonogashira_Workflow A Reactant Mixing (this compound, Terminal Alkyne, Catalysts, Solvent, Base) B Inert Atmosphere (Argon Purge) A->B Setup C Reaction at 65°C (2-4 hours) B->C Heating D Reaction Monitoring (TLC) C->D In-process Control D->C Continue if incomplete E Workup (Cooling, Filtration) D->E Reaction Complete F Purification (Solvent Evaporation, Recrystallization) E->F Isolation G Final Product (1-Alkynyl-9,10-anthraquinone) F->G Pure Compound

Caption: Experimental workflow for the Sonogashira coupling.

Concluding Remarks

The Sonogashira coupling of this compound with terminal alkynes is a robust and high-yielding method for the synthesis of 1-alkynyl-9,10-anthraquinone derivatives. The provided protocol can be adapted for a variety of terminal alkynes, offering a versatile route to these important synthetic intermediates. Researchers should note that while the classical Sonogashira reaction employs a copper co-catalyst, copper-free variations have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[6][7] The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be further optimized to suit specific substrates and improve reaction efficiency.

References

Application Notes and Protocols for Heck Coupling of 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This method is instrumental in the synthesis of substituted alkenes and has found wide application in the preparation of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.[2] For drug development professionals, the functionalization of scaffolds like 9,10-anthraquinone is of particular interest due to the diverse biological activities associated with this core structure.[3]

This document provides detailed protocols for the Heck coupling of 1-Iodo-9,10-anthraquinone with various alkenes. The methodologies are based on established Heck reaction principles and adapted for this specific substrate.

General Reaction Scheme

The Heck coupling of this compound proceeds via a palladium(0)/palladium(II) catalytic cycle to yield 1-alkenyl-9,10-anthraquinone derivatives.[1]

Figure 1: General reaction scheme for the Heck coupling of this compound.

Heck_Reaction_Scheme sub This compound plus1 + alkene Alkene arrow Pd Catalyst, Base Solvent, Heat product 1-Alkenyl-9,10-anthraquinone plus2 + HI

Caption: General scheme of the Heck coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for the Heck coupling of this compound. These protocols are based on general procedures for Heck reactions and may require optimization for specific substrates.[4]

Protocol 1: Standard Heck Coupling Conditions

This protocol is a general starting point for the Heck coupling of this compound with a variety of alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry three-necked flask equipped with a condenser and a magnetic stir bar, add this compound (1.00 equiv.).

  • Add Palladium(II) acetate (0.01-0.05 equiv.).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add dry DMF (4.0 mL per mmol of this compound).

  • Add the alkene (1.50-2.00 equiv.) and triethylamine (2.00-3.00 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Coupling Conditions

For certain substrates, a phosphine-free catalytic system can be advantageous.

Materials:

  • This compound

  • Alkene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF) or a mixture of Ethanol/Water[5]

  • Inert gas

Procedure:

  • Combine this compound (1.00 equiv.), Palladium(II) acetate (0.02 equiv.), and Sodium acetate (2.50 equiv.) in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the solvent (DMF or EtOH/H₂O).

  • Add the alkene (1.50 equiv.).

  • Heat the mixture to 100-140 °C for 6-48 hours, with stirring.

  • Monitor the reaction by TLC.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative parameters for the Heck coupling of aryl iodides, which can be applied to this compound.

ParameterRangeNotes
Substrate Ratio
This compound1.0 equiv.Limiting reagent.
Alkene1.1 - 3.0 equiv.An excess of the alkene is often used to drive the reaction to completion.
Catalyst System
Palladium SourcePd(OAc)₂, PdCl₂Typically 0.5 - 5 mol%.
Ligand (optional)PPh₃, P(o-tol)₃1 - 10 mol%. Phosphine ligands can improve catalyst stability and reactivity.
Base Et₃N, K₂CO₃, NaOAc2.0 - 5.0 equiv.
Solvent DMF, DMA, Acetonitrile, TolueneAnhydrous conditions are generally preferred.
Temperature 80 - 150 °CThe optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Reaction Time 2 - 48 hoursMonitored by TLC or GC/MS until the starting material is consumed.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Heck coupling of this compound.

experimental_workflow reagents 1. Reagent Preparation - this compound - Alkene - Pd Catalyst - Base - Solvent reaction_setup 2. Reaction Setup - Assemble glassware - Purge with inert gas reagents->reaction_setup reaction 3. Reaction - Add reagents - Heat and stir - Monitor by TLC reaction_setup->reaction workup 4. Work-up - Quench reaction - Extraction - Washing and drying reaction->workup purification 5. Purification - Column chromatography workup->purification analysis 6. Analysis - NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for the Heck coupling reaction.

Catalytic Cycle

The catalytic cycle of the Heck reaction involves several key steps.

heck_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)-I(L_n) oxidative_addition->aryl_pd_complex coordination Alkene Coordination aryl_pd_complex->coordination Alkene pi_complex [Ar-Pd(II)-I(L_n)(Alkene)] coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH2-CH(Ar)-Pd(II)-I(L_n) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H(L_n)] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 -HBase

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 1-Iodo-9,10-anthraquinone. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the synthesis of a wide array of 1-amino-9,10-anthraquinone derivatives, which are key structural motifs in numerous biologically active compounds, including anticancer agents.

Introduction

The 9,10-anthraquinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of various therapeutic agents. Specifically, 1-amino-9,10-anthraquinone derivatives have demonstrated significant potential as anticancer drugs, exhibiting mechanisms of action that include DNA intercalation and inhibition of enzymes such as topoisomerase. The Buchwald-Hartwig amination has emerged as a preferred method for the synthesis of these compounds due to its broad substrate scope, functional group tolerance, and generally high yields, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[1][2]

The reaction facilitates the formation of a carbon-nitrogen bond between the sp²-hybridized carbon of this compound and a primary or secondary amine. The choice of palladium catalyst, phosphine ligand, and base is critical for the success of the reaction and can be tailored to the specific amine being coupled.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

G cluster_reactants Reactants cluster_products Products R1 This compound C1 Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) P1 1-Amino-9,10-anthraquinone Derivative R1->P1 plus1 + R2 Amine (R-NHR') R2->P1 P2 Halide Salt C2 Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) C3 Base (e.g., NaOtBu, Cs2CO3) C4 Solvent (e.g., Toluene, Dioxane) C5 Inert Atmosphere (N2 or Ar) Heat plus2 +

Caption: General Buchwald-Hartwig Amination Reaction.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used to generate the active Pd(0) catalyst in situ. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂).

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands are generally the most effective. The choice of ligand can significantly impact the reaction's scope and efficiency. Commonly used ligands include XPhos, RuPhos, and BINAP.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base. Toluene and 1,4-dioxane are common solvents for this reaction.

  • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80 to 120 °C, to ensure a reasonable reaction rate.

  • Inert Atmosphere: Due to the air-sensitivity of the palladium catalyst and some ligands, the reaction must be performed under an inert atmosphere of nitrogen or argon.

Experimental Protocols

Below are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) to the flask and stir the mixture for 10 minutes at room temperature.

  • Add aniline (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(phenylamino)-9,10-anthraquinone.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and cesium carbonate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Add morpholine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 18-36 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(morpholino)-9,10-anthraquinone.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar reactions. Actual yields will vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001885
2p-ToluidinePd₂(dba)₃ / XPhosNaOtBuToluene1001688
3p-AnisidinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1102482
4BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene902075
5MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1103092
6PiperidinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1102890
7n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene1002468
8CyclohexylaminePd₂(dba)₃ / XPhosNaOtBuToluene1002672

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and ligand to a  dry Schlenk flask under  inert atmosphere. start->setup add_reagents Add anhydrous solvent,  amine, and base. setup->add_reagents reaction Heat the reaction mixture with stirring. add_reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS). reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Cool to room temperature. - Quench the reaction. - Extract the product. monitoring->workup Complete purification Purification: - Dry and concentrate the  organic phase. - Purify by column  chromatography. workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: Buchwald-Hartwig Amination Workflow.

Applications in Drug Development

1-Amino-9,10-anthraquinone derivatives synthesized via the Buchwald-Hartwig amination are of significant interest to drug development professionals. These compounds have been investigated for a range of therapeutic applications, most notably as anticancer agents. The ability to readily diversify the amino substituent allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity. For instance, modifying the amino side chain can influence the compound's DNA binding affinity, cellular uptake, and interaction with specific protein targets.[3]

Conclusion

The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of 1-amino-9,10-anthraquinone derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of a diverse range of products. These application notes and protocols provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

Application of 1-Iodo-9,10-anthraquinone in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 1-Iodo-9,10-anthraquinone as a versatile starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues. The methodologies presented herein are primarily based on palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, providing a robust strategy for the construction of extended aromatic systems.

Introduction

This compound is a key building block in the synthesis of functionalized anthraquinone derivatives and larger polycyclic aromatic systems. The presence of the iodine atom at the 1-position allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira, Suzuki, and Heck couplings. These reactions enable the introduction of diverse substituents which can then be utilized in subsequent intramolecular cyclization reactions to generate complex, fused aromatic ring systems. This approach is particularly valuable for the synthesis of novel materials with interesting photophysical properties and for the development of new therapeutic agents, as many PAHs and their heterocyclic analogues exhibit significant biological activity.

Synthesis of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons: Dibenzo[de,h]quinolin-7-ones

A prominent application of this compound is in the synthesis of 2-substituted-7H-dibenzo[de,h]quinolin-7-ones, a class of nitrogen-containing PAHs. The synthetic strategy involves a two-step sequence: a Sonogashira cross-coupling reaction to introduce an alkynyl substituent, followed by a copper-catalyzed cascade reaction with an amidine to construct the quinolinone core.

Step 1: Sonogashira Coupling to Synthesize 1-Alkynyl-9,10-anthraquinones

The first step involves the palladium- and copper-co-catalyzed Sonogashira coupling of this compound with various terminal alkynes. This reaction is highly efficient and provides a wide range of 1-alkynyl-9,10-anthraquinones in good to excellent yields.

Quantitative Data for Sonogashira Coupling

EntryAlkyneProductYield (%)[1]
1Phenylacetylene1-(Phenylethynyl)-9,10-anthraquinone95
24-Tolylacetylene1-(p-Tolylethynyl)-9,10-anthraquinone92
34-Methoxyphenylacetylene1-((4-Methoxyphenyl)ethynyl)-9,10-anthraquinone98
44-Chlorophenylacetylene1-((4-Chlorophenyl)ethynyl)-9,10-anthraquinone88
51-Heptyne1-(Hept-1-yn-1-yl)-9,10-anthraquinone93
6(Triisopropylsilyl)acetylene1-((Triisopropylsilyl)ethynyl)-9,10-anthraquinone78

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

A mixture of this compound (1.0 eq.), the corresponding terminal alkyne (1.0-1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.) in a suitable solvent such as toluene or THF is stirred under an inert atmosphere (e.g., argon). A base, typically triethylamine (Et₃N) (3-5 eq.), is added, and the reaction mixture is heated to 50-70 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1-alkynyl-9,10-anthraquinone.

Step 2: Cascade Cyclization with Amidines to form Dibenzo[de,h]quinolin-7-ones

The 1-alkynyl-9,10-anthraquinones synthesized in the first step undergo a copper-catalyzed cascade reaction with amidines, such as benzamidine or acetamidine, to yield the target dibenzo[de,h]quinolin-7-ones. This transformation proceeds via a sequence of addition, elimination, and cyclization steps.

Quantitative Data for Cascade Cyclization

Entry1-Alkynyl-9,10-anthraquinoneAmidineProductYield (%)[1]
11-(Phenylethynyl)-9,10-anthraquinoneBenzamidine2-Phenyl-7H-dibenzo[de,h]quinolin-7-one66
21-(p-Tolylethynyl)-9,10-anthraquinoneBenzamidine2-(p-Tolyl)-7H-dibenzo[de,h]quinolin-7-one60
31-((4-Methoxyphenyl)ethynyl)-9,10-anthraquinoneBenzamidine2-(4-Methoxyphenyl)-7H-dibenzo[de,h]quinolin-7-one58
41-((4-Chlorophenyl)ethynyl)-9,10-anthraquinoneBenzamidine2-(4-Chlorophenyl)-7H-dibenzo[de,h]quinolin-7-one50
51-(Hept-1-yn-1-yl)-9,10-anthraquinoneBenzamidine2-Pentyl-7H-dibenzo[de,h]quinolin-7-one55
61-(Phenylethynyl)-9,10-anthraquinoneAcetamidine2-Methyl-7H-dibenzo[de,h]quinolin-7-one75

Experimental Protocol: General Procedure for Cascade Cyclization [1]

A mixture of the 1-alkynyl-9,10-anthraquinone (1.0 eq.), the corresponding amidine hydrochloride (10 eq.), K₂CO₃ (10 eq.), and CuI (0.04 eq.) in n-butanol is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: toluene/ethyl acetate) to afford the desired 2-substituted-7H-dibenzo[de,h]quinolin-7-one.

Synthetic Workflow and Reaction Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cascade Cyclization start1 This compound reagents1 Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N product1 1-Alkynyl-9,10-anthraquinone reagents1->product1 78-98% Yield start2 1-Alkynyl-9,10-anthraquinone product1->start2 Intermediate reagents2 Amidine HCl, K₂CO₃, CuI, n-Butanol product2 2-R-7H-dibenzo[de,h]quinolin-7-one reagents2->product2 50-75% Yield Reaction_Pathway reactant1 This compound R-C≡C-H catalyst1 Pd(0)/Cu(I) intermediate 1-Alkynyl-9,10-anthraquinone catalyst1->intermediate Sonogashira Coupling catalyst2 Cu(I) reactant2 Amidine product Dibenzo[de,h]quinolin-7-one catalyst2->product Cascade Cyclization

References

1-Iodo-9,10-anthraquinone: A Versatile Precursor for Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Iodo-9,10-anthraquinone is a key synthetic intermediate in the development of novel dyes and pigments. The anthraquinone core is a robust chromophore found in many existing colorants, and the presence of the iodine atom at the 1-position provides a reactive handle for the introduction of various substituents through modern cross-coupling methodologies. This allows for the fine-tuning of the electronic and steric properties of the final molecule, leading to a broad spectrum of colors and functionalities. This document provides an overview of the application of this compound in the synthesis of new dyes and pigments, along with detailed protocols for key synthetic transformations.

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the facile introduction of aryl, alkynyl, and amino moieties. These appended functional groups can act as powerful auxochromes or be part of an extended π-conjugated system, significantly influencing the absorption and emission properties of the resulting dye.

Synthetic Pathways Overview

The general strategy for the synthesis of novel dyes and pigments from this compound involves the substitution of the iodine atom with a desired functional group using a suitable cross-coupling reaction. The choice of the reaction partner determines the nature of the resulting dye.

G cluster_reactions Cross-Coupling Reactions cluster_products Resulting Dye/Pigment Classes precursor This compound suzuki Suzuki Coupling precursor->suzuki ArB(OH)₂ Pd catalyst, Base sonogashira Sonogashira Coupling precursor->sonogashira R-C≡CH Pd/Cu catalysts, Base buchwald Buchwald-Hartwig Amination precursor->buchwald R₂NH Pd catalyst, Base aryl_dye 1-Aryl-9,10-anthraquinones suzuki->aryl_dye alkynyl_dye 1-Alkynyl-9,10-anthraquinones sonogashira->alkynyl_dye amino_dye 1-Amino-9,10-anthraquinones buchwald->amino_dye

Caption: General synthetic routes from this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative dye classes using this compound as the starting material.

Synthesis of 1-Aryl-9,10-anthraquinones via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. In this context, it allows for the introduction of various aryl and heteroaryl groups at the 1-position of the anthraquinone core.

Reaction Scheme:

G reactant1 This compound catalyst Pd(PPh₃)₄, Base Solvent, Heat reactant1->catalyst reactant2 + ArB(OH)₂ reactant2->catalyst product 1-Aryl-9,10-anthraquinone catalyst->product

Caption: Suzuki coupling of this compound.

Protocol for the Synthesis of 1-(4-methoxyphenyl)-9,10-anthraquinone:

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • Toluene/Ethanol/Water (4:1:1 mixture)

    • Nitrogen or Argon gas

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

    • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of inert gas.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Example):

CompoundYield (%)Melting Point (°C)λmax (nm, in CHCl₃)
1-(4-methoxyphenyl)-9,10-anthraquinone85198-200385
Synthesis of 1-Alkynyl-9,10-anthraquinones via Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as versatile handles for further transformations or as integral parts of the chromophoric system, often leading to fluorescent dyes.

Reaction Scheme:

G reactant1 This compound catalyst Pd(PPh₃)₂Cl₂, CuI Base, Solvent reactant1->catalyst reactant2 + R-C≡CH reactant2->catalyst product 1-Alkynyl-9,10-anthraquinone catalyst->product

Caption: Sonogashira coupling of this compound.

Protocol for the Synthesis of 1-(Phenylethynyl)-9,10-anthraquinone:

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) chloride (0.03 eq)

    • Copper(I) iodide (0.06 eq)

    • Triethylamine (2.0 eq)

    • Tetrahydrofuran (THF), degassed

    • Nitrogen or Argon gas

  • Procedure:

    • In a Schlenk flask, dissolve this compound in degassed THF.

    • Add triethylamine and phenylacetylene to the solution.

    • Degas the mixture by bubbling with an inert gas for 15 minutes.

    • Add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide to the reaction mixture under a positive flow of inert gas.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with saturated ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

CompoundYield (%)Melting Point (°C)λmax (nm, in CH₂Cl₂)Emission λmax (nm, in CH₂Cl₂)
1-(Phenylethynyl)-9,10-anthraquinone92185-187410485
Synthesis of 1-Amino-9,10-anthraquinones via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Introducing an amino group at the 1-position of the anthraquinone core can significantly red-shift the absorption spectrum, leading to blue, green, and even black dyes.

Reaction Scheme:

G reactant1 This compound catalyst Pd catalyst, Ligand Base, Solvent, Heat reactant1->catalyst reactant2 + R₂NH reactant2->catalyst product 1-Amino-9,10-anthraquinone catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Protocol for the Synthesis of 1-(Phenylamino)-9,10-anthraquinone:

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Toluene, anhydrous and degassed

    • Nitrogen or Argon gas

  • Procedure:

    • To a glovebox or a Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.

    • Add anhydrous, degassed toluene, followed by this compound and aniline.

    • Seal the flask and heat the reaction mixture to 100 °C for 18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography.

Quantitative Data (Example):

CompoundYield (%)Melting Point (°C)λmax (nm, in Ethanol)
1-(Phenylamino)-9,10-anthraquinone78178-180505

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of a wide array of novel dyes and pigments. The ability to introduce diverse functionalities at the 1-position through robust and high-yielding cross-coupling reactions provides a powerful platform for the rational design of new colorants with tailored properties. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate, paving the way for the development of new materials with applications in textiles, coatings, optoelectronics, and biomedical imaging.

Application Notes and Protocols: 1-Iodo-9,10-anthraquinone in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Iodo-9,10-anthraquinone as a versatile building block for the synthesis of functional organic materials. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, which are instrumental in creating novel materials with tailored electronic and photophysical properties.

Introduction

This compound is a key intermediate in the synthesis of a wide array of functionalized anthraquinone derivatives. The anthraquinone core is a robust and electronically active scaffold, making its derivatives promising candidates for applications in molecular electronics, sensing, and as pharmaceutical agents. The presence of the iodo-substituent at the 1-position provides a reactive handle for the introduction of various functional groups through well-established cross-coupling methodologies, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the extension of the π-conjugated system and the fine-tuning of the material's properties.

Key Applications of Functionalized Anthraquinones

Derivatives of 9,10-anthraquinone are being explored for a variety of applications, including:

  • Molecular Electronics: As components of molecular wires and redox-active switches. The ability to undergo reversible two-step reduction and oxidation makes them suitable for these applications.

  • Sensing: As ionophores in selective electrodes, for example, for the detection of heavy metal ions like lead (II).

  • Pharmaceuticals: As anticancer agents and xanthine oxidase inhibitors.[1]

Experimental Protocols

The following are representative protocols for the synthesis of functional materials starting from this compound. These protocols are based on established methodologies for Sonogashira and Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of 1-(Phenylethynyl)-9,10-anthraquinone via Sonogashira Coupling

This protocol describes the synthesis of a π-conjugated system by coupling this compound with a terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous THF (20 mL) and anhydrous triethylamine (10 mL).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reagent Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(phenylethynyl)-9,10-anthraquinone.

Protocol 2: Synthesis of 1-Phenyl-9,10-anthraquinone via Suzuki-Miyaura Coupling

This protocol details the formation of a biaryl system by coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Extraction: Add water (30 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 1-phenyl-9,10-anthraquinone.

Data Presentation

The following tables summarize typical quantitative data for functional materials derived from anthraquinone precursors.

Table 1: Electrochemical Properties of Substituted Anthraquinones

CompoundFirst Reduction Potential (E¹red, V)Second Reduction Potential (E²red, V)
9,10-Anthraquinone-0.85-1.25
1-Hydroxy-9,10-anthraquinone-0.70-1.15
1,5-Dihydroxy-9,10-anthraquinone-0.65-1.05
1,8-Dihydroxy-9,10-anthraquinone-0.60-1.00

Data is illustrative and collected from various sources on anthraquinone electrochemistry. Potentials are typically reported versus a standard reference electrode (e.g., Ag/AgCl or SCE) in an organic solvent with a supporting electrolyte.

Table 2: Photophysical Properties of Ethynyl-Anthraquinone Derivatives

CompoundAbsorption Max (λₘₐₓ, nm)Emission Max (λₑₘ, nm)Quantum Yield (Φ)
9,10-Bis(phenylethynyl)anthracene450-500500-550~0.8-0.9
1-(Phenylethynyl)-9,10-anthraquinone~400-450Not typically fluorescentLow to negligible

Data is representative of the class of compounds and can vary based on substitution and solvent.[2][3]

Mandatory Visualization

Below are diagrams illustrating the experimental workflows described in the protocols.

Sonogashira_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification 1_Iodo_AQ This compound Reaction_Vessel Reaction in Anhydrous Solvent (THF/TEA) 60-70°C, 12-24h 1_Iodo_AQ->Reaction_Vessel Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Reaction_Vessel Pd_Catalyst Pd(PPh3)2Cl2 Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base Triethylamine (Base) Base->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction with DCM Solvent_Removal->Extraction Washing Washing with Water/Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product 1-Alkynyl-9,10-anthraquinone Purification->Product

Caption: Workflow for Sonogashira Coupling of this compound.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification 1_Iodo_AQ This compound Reaction_Vessel Reaction in Toluene/Ethanol/Water Reflux, 8-16h 1_Iodo_AQ->Reaction_Vessel Boronic_Acid Arylboronic Acid (e.g., Phenylboronic Acid) Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)2 / PPh3 Pd_Catalyst->Reaction_Vessel Base K2CO3 (Base) Base->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Washing Washing with Water/Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Product 1-Aryl-9,10-anthraquinone Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Catalytic_Cycle_Sonogashira cluster_cu Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR Ln Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Cycle Cu(I) Cycle CuI CuI Cu_Alkyne Cu-C≡CR Cu_Alkyne->Transmetal Alkyne_H H-C≡CR Alkyne_H->Cu_Alkyne CuI, Base Base Base ArI Ar-I

Caption: Catalytic Cycle for the Sonogashira Coupling Reaction.

References

Application Notes and Protocols: Photophysical Properties of 1-Iodo-9,10-anthraquinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 1-Iodo-9,10-anthraquinone and its derivatives. This document includes a summary of key photophysical parameters, detailed experimental protocols for their measurement, and a generalized workflow for photophysical characterization.

Introduction

9,10-anthraquinone and its derivatives are a class of compounds with significant interest in various fields, including medicinal chemistry and materials science. The introduction of a heavy atom, such as iodine, into the anthraquinone scaffold is expected to significantly influence its photophysical properties due to the heavy-atom effect. This effect can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to applications in photodynamic therapy (PDT) and as photosensitizers. Understanding the photophysical properties of these compounds is crucial for the rational design of new therapeutic agents and functional materials.

While specific photophysical data for this compound is not extensively available in the literature, the following sections provide data for the parent 9,10-anthraquinone and discuss the expected trends upon halogenation.

Photophysical Data

The introduction of a halogen atom to the 9,10-anthraquinone core is expected to influence its photophysical properties. Specifically, the heavy-atom effect induced by iodine is predicted to decrease the fluorescence quantum yield and shorten the phosphorescence lifetime while increasing the triplet quantum yield. The following table summarizes the available photophysical data for the parent 9,10-anthraquinone. Data for halogenated derivatives, when available, would provide a valuable comparison to illustrate the impact of the heavy-atom effect.

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fΦ_pτ_p (s)Φ_T
9,10-AnthraquinoneEthanol251.25[1]-~0--~1.0
This compoundVariousData not availableData not availableExpected to be lowData not availableExpected to be shortExpected to be high

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the photophysical properties of this compound and its derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

  • This compound or its derivative

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

  • Measurement:

    • Empty the blank cuvette and rinse it with the most dilute sample solution before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λ_abs. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em) and the relative fluorescence quantum yield (Φ_f).

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent

  • This compound or its derivative

  • A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546; or 9,10-diphenylanthracene in cyclohexane, Φ_f = 0.90)[2].

Procedure:

  • Sample and Standard Preparation:

    • Prepare a solution of the sample and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λ_ex), which is typically the absorption maximum (λ_abs) of the compound.

    • Set the emission wavelength range to be scanned.

  • Measurement:

    • Record the absorption spectra of both the sample and the standard solutions.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the sample solution.

  • Data Analysis:

    • Subtract the blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the fluorescence quantum yield of the sample (Φ_f,sample) using the following equation:

    Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_f,std is the fluorescence quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Phosphorescence Spectroscopy

Objective: To determine the phosphorescence emission maxima (λ_p) and phosphorescence lifetime (τ_p).

Materials:

  • Fluorometer with a phosphorescence mode (pulsed lamp and gated detector)

  • Quartz phosphorescence tubes or cuvettes

  • Dewar for low-temperature measurements (optional, but often necessary)

  • Liquid nitrogen (for low-temperature measurements)

  • Spectroscopic grade solvent or a glass-forming solvent mixture (e.g., 2-methyltetrahydrofuran, ethanol/methanol 4:1)

  • This compound or its derivative

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable solvent. For room temperature measurements, the solution must be rigorously deoxygenated (e.g., by several freeze-pump-thaw cycles) as oxygen quenches the triplet state. For low-temperature measurements, the solution is placed in a quartz tube and inserted into a cryostat.

  • Instrument Setup:

    • Set the instrument to phosphorescence mode.

    • Set the excitation wavelength.

    • Set the parameters for the pulsed lamp and gated detector (delay time, gate time, and flash rate). The delay time should be long enough to ensure that the short-lived fluorescence has decayed.

  • Measurement:

    • Record the phosphorescence emission spectrum by scanning the emission monochromator.

    • To measure the phosphorescence lifetime, set the emission monochromator to the phosphorescence maximum and record the decay of the phosphorescence intensity over time after the excitation pulse.

  • Data Analysis:

    • Identify the phosphorescence emission maximum (λ_p) from the spectrum.

    • Fit the phosphorescence decay curve to a single or multi-exponential decay function to determine the phosphorescence lifetime (τ_p).

Workflow and Diagrams

The following diagram illustrates a general workflow for the photophysical characterization of a new compound like this compound.

G General Workflow for Photophysical Characterization cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_application Application & Further Studies Synthesis Synthesis and Purification of This compound Derivative UV_Vis UV-Vis Absorption Spectroscopy Synthesis->UV_Vis Absorbance Determine λ_abs and ε UV_Vis->Absorbance Fluorescence Steady-State Fluorescence Spectroscopy Emission Determine λ_em and Φ_f Fluorescence->Emission Phosphorescence Phosphorescence Spectroscopy PhosphorData Determine λ_p and τ_p Phosphorescence->PhosphorData Absorbance->Fluorescence Emission->Phosphorescence TripletYield Calculate Triplet Quantum Yield (Φ_T) PhosphorData->TripletYield Application Evaluate Potential Applications (e.g., PDT, Photosensitizer) TripletYield->Application

Caption: General workflow for photophysical characterization.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound. However, as a photosensitizer, its mechanism of action in a biological context, such as in photodynamic therapy, would likely involve the generation of reactive oxygen species (ROS) upon photoexcitation. The high expected triplet quantum yield of this compound would be a key property for efficient ROS production.

The general mechanism of a Type II photosensitizer is depicted below.

Caption: General mechanism of a Type II photosensitizer.

Upon absorption of light, the sensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). Through intersystem crossing, it transitions to a longer-lived excited triplet state (T₁). This triplet sensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is responsible for inducing cellular damage. The heavy-atom effect in this compound is expected to enhance the efficiency of the intersystem crossing step, making it a potentially potent photosensitizer.

References

1-Iodo-9,10-anthraquinone: An Unexplored Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad investigation of anthraquinone derivatives in drug discovery, 1-Iodo-9,10-anthraquinone remains a largely uncharted territory. Extensive literature reviews reveal a significant gap in research concerning its direct applications in medicinal chemistry, with a primary focus on its role as a synthetic intermediate and its crystallographic characteristics. This report summarizes the current, limited understanding of this compound and highlights the extensive exploration of the broader anthraquinone class as a source of potential therapeutic agents.

Introduction to the Anthraquinone Scaffold

The 9,10-anthraquinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this planar, three-ring aromatic system have been extensively studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The therapeutic potential of anthraquinones is often attributed to their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit key enzymes involved in cellular proliferation and survival.[3][5]

This compound: Current State of Knowledge

Currently, there is a notable absence of published studies detailing the biological evaluation of this compound as a therapeutic agent. Searches of prominent scientific databases have not yielded specific quantitative data, such as IC50 values from cytotoxicity assays or enzyme inhibition studies, for this particular compound. Furthermore, there are no detailed experimental protocols for its use in biological assays or elucidated signaling pathways directly modulated by it.

The available information on this compound is predominantly limited to its chemical and physical properties, which are well-documented in chemical databases like PubChem.[6] Its crystal structure has been a subject of X-ray diffraction studies, providing insights into intramolecular and intermolecular interactions.[7]

The primary role of this compound in the scientific literature appears to be that of a precursor or intermediate in the synthesis of more complex molecules. Halogenated anthraquinones, including iodo-derivatives, can serve as versatile building blocks in cross-coupling reactions to introduce various functional groups onto the anthraquinone scaffold, thereby enabling the generation of diverse chemical libraries for biological screening.

The Broader Landscape: Bioactive Anthraquinone Derivatives

In contrast to the lack of data on the iodo-derivative, numerous other substituted anthraquinones have demonstrated significant biological activities.

Anticancer Applications

A vast body of research supports the development of anthraquinone derivatives as anticancer agents.[8][9] These compounds exert their effects through various mechanisms, including:

  • DNA Damage and Apoptosis: Many anthraquinones can intercalate into DNA, leading to cell cycle arrest and induction of apoptosis.[3]

  • Enzyme Inhibition: Derivatives have been designed to inhibit crucial enzymes in cancer progression, such as topoisomerases and protein kinases.

  • Modulation of Signaling Pathways: Anthraquinones have been shown to affect key signaling pathways involved in cell growth and survival, such as the PI3K/AKT pathway.

For instance, amino- and hydroxy-substituted anthraquinones have been extensively synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][11]

Antimicrobial and Other Activities

Beyond cancer, anthraquinones have shown promise as:

  • Antimicrobial Agents: Certain derivatives exhibit activity against a range of bacteria and fungi.

  • Photodynamic Therapy (PDT) Agents: The photosensitizing properties of some anthraquinones are being explored for use in PDT, a treatment modality that uses light to activate a photosensitizer and generate cytotoxic ROS to kill cancer cells.[12][13]

  • Enzyme Inhibitors: Specific anthraquinone derivatives have been identified as inhibitors of enzymes like xanthine oxidase, which is implicated in conditions such as gout.[14]

Future Directions and a Call for Exploration

The lack of biological data for this compound presents a clear opportunity for future research. The presence of the iodine atom offers several avenues for medicinal chemists to explore:

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity and selectivity.

  • Metabolic Stability: The introduction of a halogen can alter the metabolic profile of a molecule, potentially improving its pharmacokinetic properties.

  • Synthetic Handle: As previously mentioned, the iodo-substituent is an excellent handle for further chemical modifications to create novel derivatives.

Systematic screening of this compound in a panel of biological assays, including cytotoxicity against cancer cell lines, antimicrobial assays, and enzyme inhibition screens, is a logical first step. Should any promising activity be identified, further studies into its mechanism of action and structure-activity relationships would be warranted.

Conclusion

While the broader anthraquinone family is a rich source of biologically active compounds, this compound remains a scientific enigma from a medicinal chemistry perspective. Its potential as a therapeutic agent is yet to be unlocked. The existing literature positions it primarily as a synthetic intermediate. This report serves to highlight this significant knowledge gap and to encourage the scientific community to undertake the necessary research to elucidate the potential medicinal applications of this intriguing molecule. Without such foundational biological studies, the development of detailed application notes and protocols for its use in drug discovery is not currently feasible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Iodo-9,10-anthraquinone synthesis. The primary focus is on the Sandmeyer-type reaction of 1-amino-9,10-anthraquinone, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the diazotization of 1-amino-9,10-anthraquinone followed by a Sandmeyer-type reaction with an iodide salt, typically potassium iodide (KI). This multi-step process involves the conversion of the amino group into a diazonium salt, which is then displaced by iodide.

Q2: Why is the diazotization of 1-amino-9,10-anthraquinone challenging?

A2: The amino group in 1-amino-9,10-anthraquinone is deactivated due to the electron-withdrawing nature of the anthraquinone core. This reduced reactivity necessitates the use of strong acidic conditions, such as concentrated sulfuric acid or oleum, to achieve efficient diazotization.[1]

Q3: Can this compound be synthesized by direct iodination of 9,10-anthraquinone?

A3: Direct iodination of the electron-deficient 9,10-anthraquinone ring is difficult. While a method involving a mercury catalyst has been reported for the synthesis of octaiodo-9,10-anthraquinone, this approach is often avoided due to the toxicity of mercury compounds.[2] Alternative direct iodination methods for less activated aromatic compounds may require harsh conditions and can lead to a mixture of products.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Diazonium salts can be explosive when isolated and dry. Therefore, it is crucial to carry out the reaction in solution and at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low product yield is a common issue in this synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Explanation
Incomplete Diazotization Ensure the use of a strong acid medium (e.g., concentrated sulfuric acid). Verify the freshness and purity of sodium nitrite. Maintain a low reaction temperature (0-5 °C) during the addition of sodium nitrite to prevent decomposition of nitrous acid.The deactivated nature of 1-aminoanthraquinone requires potent diazotizing conditions.[1]
Decomposition of Diazonium Salt Keep the reaction temperature strictly controlled between 0-5 °C throughout the diazotization and subsequent addition of potassium iodide. Avoid exposing the diazonium salt solution to sunlight.Diazonium salts are thermally unstable and can decompose, leading to the formation of byproducts and a lower yield of the desired iodo-compound.
Suboptimal Stoichiometry Carefully control the molar ratios of reactants. A slight excess of sodium nitrite is often used to ensure complete diazotization, but a large excess should be avoided.Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.
Premature Precipitation Ensure that the 1-amino-9,10-anthraquinone is fully dissolved in the acidic medium before initiating diazotization.If the starting material is not fully dissolved, the diazotization reaction will be incomplete.
Problem 2: Poor Purity of the Final Product

Contamination of the final product with starting material, intermediates, or side products can be a significant challenge.

Potential Cause Recommended Solution Explanation
Presence of Unreacted 1-Amino-9,10-anthraquinone Improve the efficiency of the diazotization step (see Problem 1). After the reaction, unreacted amine can be removed by washing the crude product with a dilute acid solution.Incomplete diazotization will result in the starting material contaminating the final product.
Formation of Phenolic Byproducts Maintain a low reaction temperature and avoid prolonged reaction times after the formation of the diazonium salt. Ensure the iodide solution is added promptly.The diazonium group can be displaced by water (hydrolysis) to form the corresponding phenol, a common side reaction in Sandmeyer reactions.
Formation of Colored Impurities (Tar) Maintain low temperatures and ensure efficient stirring to prevent localized overheating. Use purified starting materials.Side reactions can lead to the formation of polymeric, tar-like substances that are difficult to remove.
Residual Iodine Wash the crude product with a solution of sodium thiosulfate to remove any unreacted iodine.Excess iodine from the potassium iodide solution can co-precipitate with the product.

Experimental Protocols

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is a generalized procedure based on established methods for the diazotization of deactivated amines and subsequent iodination.

Materials:

  • 1-Amino-9,10-anthraquinone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Suitable solvent for recrystallization (e.g., glacial acetic acid, nitrobenzene, or a mixture of DMF and water)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 1-amino-9,10-anthraquinone to cold, concentrated sulfuric acid with constant stirring.

    • Continue stirring until the starting material is completely dissolved.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 1-2 hours to ensure complete diazotization.

  • Iodination Reaction:

    • In a separate beaker, prepare a solution of potassium iodide in water and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and collect the crude precipitate by filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • To remove excess iodine, wash the precipitate with a dilute solution of sodium thiosulfate.

    • Wash again with water and dry the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Qualitative)

Parameter Condition Expected Impact on Yield Reasoning
Temperature 0-5 °CHigherMinimizes decomposition of the diazonium salt intermediate.
> 10 °CLowerIncreased rate of diazonium salt decomposition and side reactions.
Acid Strength Concentrated H₂SO₄HigherNecessary for the efficient diazotization of the deactivated 1-aminoanthraquinone.[1]
Dilute AcidLowerIncomplete diazotization of the amine.
Reaction Time Optimal (e.g., 1-2h for diazotization)HigherAllows for the complete formation of the diazonium salt.
Too ShortLowerIncomplete diazotization.
Too LongLowerPotential for diazonium salt decomposition and side product formation.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 1-Amino-9,10-anthraquinone in conc. H₂SO₄ B Add NaNO₂ solution (0-5 °C) A->B Slowly C 1-Anthraquinonediazonium Salt Solution B->C Stir 1-2h E Add Diazonium Salt Solution C->E D Aqueous KI Solution (cold) D->E Slowly F Crude this compound E->F Warm gently G Filter and Wash with H₂O F->G H Wash with Na₂S₂O₃ solution G->H I Recrystallize H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? Start->Decomposition SideProducts Side Product Formation? Start->SideProducts CheckAcid Use conc. H₂SO₄ Verify NaNO₂ purity IncompleteDiazotization->CheckAcid Yes ControlTemp Maintain 0-5 °C Avoid light Decomposition->ControlTemp Yes Purification Wash with Na₂S₂O₃ Recrystallize SideProducts->Purification Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Purification of 1-Iodo-9,10-anthraquinone by recrystallization and column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Iodo-9,10-anthraquinone by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before starting the purification of this compound?

A1: Before commencing purification, it is crucial to have a preliminary assessment of the crude material's purity. This can be achieved through Thin Layer Chromatography (TLC). A small amount of the crude product should be dissolved in a suitable solvent (e.g., dichloromethane or a mixture of toluene and ethyl acetate) and spotted on a TLC plate. Developing the plate in an appropriate solvent system will reveal the number of components present and provide a baseline for the purification strategy.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of similar anthraquinone derivatives, a mixture of a non-polar and a slightly more polar solvent is often effective. A combination of hexane and toluene or dichloromethane and hexane can be a good starting point. Small-scale solubility tests with various solvents are recommended to determine the optimal system for your specific crude product.

Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A3: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase, or eluent, should be a solvent system that provides good separation of this compound from its impurities on a TLC plate, with the desired product having an Rf value ideally between 0.2 and 0.4. A common mobile phase for anthraquinone derivatives is a mixture of a non-polar solvent like toluene or hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents should be optimized based on preliminary TLC analysis.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a conjugated system and should be visible under a UV lamp (254 nm) as a dark spot against the fluorescent background of the TLC plate. Additionally, exposing the developed TLC plate to iodine vapor in a sealed chamber is an effective method for visualizing organic compounds, which will appear as brownish spots.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Oily precipitate forms instead of crystals. - The compound is "oiling out" due to a high concentration of impurities or a very low melting point of the solute in the chosen solvent.- Add a small amount of a solvent in which the compound is less soluble to the hot solution.- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the volume of cold solvent used for washing the crystals.- Use a pre-heated funnel and flask for hot filtration to prevent crystallization.
Product is still impure after recrystallization. - The chosen solvent is not effective at separating the desired compound from a specific impurity.- The crystals were not washed properly after filtration.- Perform a second recrystallization using a different solvent system.- Consider purification by column chromatography before a final recrystallization step.- Ensure the collected crystals are washed with a small amount of cold, fresh solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). - The mobile phase is too polar, causing all compounds to elute too quickly.- The column was not packed properly, leading to channeling.- Decrease the polarity of the mobile phase (e.g., increase the proportion of toluene/hexane to ethyl acetate).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. - The mobile phase is not polar enough to move the compound down the column.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with pure toluene and slowly add increasing percentages of ethyl acetate.
Cracks or channels appear in the silica gel bed. - The column has run dry.- The packing of the silica gel was not uniform.- Always keep the top of the silica gel covered with the mobile phase.- Repack the column, ensuring a homogenous slurry of silica gel in the mobile phase is used.
Streaking or tailing of the compound band. - The sample was overloaded on the column.- The compound has low solubility in the mobile phase.- Use a smaller amount of the crude product for the given column size.- Choose a mobile phase in which the compound is more soluble, while still achieving good separation.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., a hexane:toluene mixture). Heat the mixture gently. The ideal solvent system will fully dissolve the compound when hot and result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent system to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a silica gel TLC plate. Develop the plate in various ratios of a non-polar to a polar solvent (e.g., toluene:ethyl acetate from 9:1 to 1:1) to find a system that gives good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase identified from the TLC analysis. Collect fractions in test tubes.

  • Gradient Elution (if necessary): If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the toluene).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Workflow and Logic Diagrams

PurificationWorkflow Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity Indicated Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Recrystallization Further Purification Column_Chromatography->Pure_Product Characterization Characterization (e.g., NMR, MP) Pure_Product->Characterization

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC) Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure Recrystallization Recrystallization Issue? IsPure->Recrystallization No, from Recrystallization Column Column Chromatography Issue? IsPure->Column No, from Column Success Purification Successful IsPure->Success Yes RecrystallizationTroubleshoot Consult Recrystallization Guide Recrystallization->RecrystallizationTroubleshoot Yes ConsiderColumn Consider Column Chromatography Recrystallization->ConsiderColumn No ColumnTroubleshoot Consult Column Guide Column->ColumnTroubleshoot Yes RecrystallizationTroubleshoot->Start ColumnTroubleshoot->Start ConsiderColumn->Start

Caption: Troubleshooting logic for purification issues.

Side reactions and byproduct formation in the iodination of 9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the iodination of 9,10-anthraquinone. It addresses common challenges related to side reactions and byproduct formation during this challenging electrophilic aromatic substitution.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the iodination of 9,10-anthraquinone.

Q1: My reaction is not proceeding, and I'm recovering only the starting material. What could be the cause?

A1: The lack of reactivity is the most common issue due to the deactivating nature of the two carbonyl groups on the anthraquinone ring system. Here are the primary factors to investigate:

  • Insufficiently Activating Conditions: Standard iodination conditions (e.g., I₂ with a mild oxidant) are often ineffective for 9,10-anthraquinone. This reaction requires harsh, highly activating conditions to proceed.

  • Iodinating Agent: Molecular iodine (I₂) alone is not electrophilic enough to iodinate the deactivated anthraquinone nucleus. A potent oxidizing agent is required to generate a more powerful iodinating species (e.g., I⁺).

  • Reaction Medium: The reaction typically requires a strongly acidic and activating medium, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), to protonate the carbonyl groups, which reduces their deactivating effect.[1]

  • Temperature: The reaction may require elevated temperatures to overcome the high activation energy barrier.

Troubleshooting Steps:

  • Verify Reagents: Ensure your iodinating agent and oxidant (e.g., nitric acid, iodic acid) are fresh and active.

  • Increase Acidity: Consider using oleum as a solvent or co-solvent if you are currently using concentrated sulfuric acid.

  • Elevate Temperature: Cautiously increase the reaction temperature in increments, monitoring for any signs of decomposition.

  • Consider a Catalyst: While less common for direct iodination, a Lewis acid catalyst could potentially enhance the electrophilicity of the iodine.

Q2: My reaction produced a complex mixture of products that is difficult to separate. What are the likely byproducts?

A2: A complex product mixture is a frequent outcome of this reaction. The primary side reactions are polyiodination and oxidation of the anthraquinone core.

  • Polyiodination: Due to the harsh reaction conditions required for the initial iodination, it is challenging to stop the reaction at the mono-iodo stage. This often leads to the formation of di-, tri-, and even tetra-iodinated anthraquinones.

  • Oxidation: In hot, concentrated sulfuric acid or oleum, 9,10-anthraquinone can undergo oxidation to form polyhydroxyanthraquinones.[1]

  • Sulfonation: If sulfuric acid or oleum is used as the solvent at high temperatures, sulfonation of the anthraquinone ring can occur as a competing electrophilic substitution reaction.

Troubleshooting Steps:

  • Lower Reaction Temperature: This is the most effective way to reduce the rate of subsequent iodinations and side reactions.

  • Control Stoichiometry: Use a minimal excess of the iodinating agent.

  • Shorter Reaction Time: Monitor the reaction closely (if possible via in-situ sampling and quenching) and stop it as soon as a significant amount of the desired product has formed.

  • Purification Strategy: Be prepared for a challenging purification. Column chromatography on silica gel is often necessary to separate the various iodinated and oxidized byproducts. High-performance liquid chromatography (HPLC) or countercurrent chromatography may be required to isolate specific isomers.[2][3]

Q3: I obtained an iodinated product, but I am unsure of the regioselectivity. Which isomers are most likely to be formed?

A3: Electrophilic substitution on the 9,10-anthraquinone ring is directed by the deactivating carbonyl groups.

  • Primary Substitution at the α-position: The carbonyl groups are meta-directing. However, due to the structure of anthraquinone, the positions meta to one carbonyl group are ortho or para to the other. The overall deactivation is strongest at the β-positions (2, 3, 6, 7). Therefore, electrophilic substitution preferentially occurs at the α-positions (1, 4, 5, 8). For instance, chlorination in oleum primarily occurs at the alpha position.[1]

  • Formation of Multiple Isomers: In mono-iodination, you can expect to form primarily 1-iodo-9,10-anthraquinone. In di-iodination, a mixture of isomers such as 1,4-, 1,5-, and 1,8-diiodo-9,10-anthraquinone is likely.

Troubleshooting Flowchart for Reaction Issues:

troubleshooting_flowchart start Reaction Issue Observed no_reaction No Reaction / Low Conversion start->no_reaction Low yield complex_mixture Complex Mixture / Byproducts start->complex_mixture Multiple spots on TLC check_conditions Are reaction conditions harsh enough? (e.g., oleum, high temp) no_reaction->check_conditions check_temp_time Are temperature and/or reaction time too high? complex_mixture->check_temp_time check_oxidant Is a strong oxidizing agent present? check_conditions->check_oxidant Yes increase_severity Action: Increase temperature and/or use a stronger acidic medium (oleum). check_conditions->increase_severity No add_oxidant Action: Add a suitable oxidant (e.g., HNO₃, HIO₃). check_oxidant->add_oxidant No purification Outcome: Proceed to advanced purification (e.g., chromatography). check_oxidant->purification Yes increase_severity->purification add_oxidant->purification check_stoichiometry Is there a large excess of iodinating agent? check_temp_time->check_stoichiometry No reduce_conditions Action: Lower reaction temperature and shorten reaction time. check_temp_time->reduce_conditions Yes adjust_stoichiometry Action: Reduce the equivalents of the iodinating agent. check_stoichiometry->adjust_stoichiometry Yes check_stoichiometry->purification No reduce_conditions->purification adjust_stoichiometry->purification

Caption: Troubleshooting flowchart for iodination of 9,10-anthraquinone.

Frequently Asked Questions (FAQs)

Q4: What are the primary side reactions to be aware of during the iodination of 9,10-anthraquinone?

A4: The main side reactions are:

  • Polyiodination: The formation of di- and poly-iodinated products is common due to the forcing reaction conditions required.

  • Oxidation: The strongly acidic and oxidizing conditions, especially at elevated temperatures, can lead to the formation of hydroxyanthraquinones.[1]

  • Sulfonation: When using oleum or sulfuric acid as a solvent, sulfonation can compete with iodination, leading to anthraquinone sulfonic acids.

Q5: How can I control the regioselectivity of the iodination?

A5: Controlling regioselectivity is inherently difficult. The electronic properties of the anthraquinone ring strongly favor substitution at the α-positions (1, 4, 5, and 8). Achieving selective mono-iodination at a single α-position is challenging and often results in a mixture of isomers that require careful chromatographic separation.

Q6: What is the expected product distribution in the iodination of 9,10-anthraquinone?

A6: A precise, quantitative product distribution is not well-documented in the literature due to the difficulty of the reaction and the complex mixtures it produces. However, a qualitative expectation of the products is summarized in the table below.

Reaction ConditionExpected Major Product(s)Potential Byproducts
Stoichiometric Iodine & Oxidant This compoundUnreacted starting material, 1,5- and 1,8-diiodo-9,10-anthraquinones
Excess Iodine & Oxidant Mixture of di- and tri-iodoanthraquinonesPolyiodinated species, hydroxyanthraquinones, sulfonated anthraquinones
High Temperature (>150°C) Polyiodinated anthraquinonesHydroxyanthraquinones, sulfonated anthraquinones, decomposition products

Experimental Protocols

Disclaimer: The following protocol is a generalized procedure based on conditions for other electrophilic substitutions on anthraquinone. This reaction is hazardous and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

General Protocol for Direct Iodination of 9,10-Anthraquinone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a gas outlet to a scrubber (to neutralize evolved HI), add 9,10-anthraquinone (1.0 eq).

  • Solvent Addition: Carefully add fuming sulfuric acid (oleum, 20% SO₃) to the flask with stirring until the anthraquinone is fully dissolved.

  • Reagent Addition: In a separate container, dissolve iodine (I₂, 1.1 eq) in a small amount of the oleum. Slowly add this solution to the stirred anthraquinone solution.

  • Oxidant Addition: Carefully add a strong oxidizing agent, such as concentrated nitric acid (1.2 eq) or iodic acid (HIO₃), dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction and gas evolution.

  • Reaction: Heat the mixture to 80-100°C and maintain this temperature for several hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or LC-MS.

  • Work-up: After the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature and then pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude solid. The product will be a mixture of unreacted starting material, mono- and poly-iodinated products. Purify this mixture using column chromatography on silica gel, typically with a gradient of hexanes and ethyl acetate or dichloromethane.

Experimental Workflow Diagram:

experimental_workflow start Start: 9,10-Anthraquinone dissolution Dissolve in Oleum (20% SO₃) start->dissolution reagent_addition Add Iodine and Oxidizing Agent (e.g., HNO₃) dissolution->reagent_addition reaction Heat Reaction Mixture (80-100°C) reagent_addition->reaction workup Quench on Ice-Water reaction->workup filtration Filter and Wash Precipitate workup->filtration purification Column Chromatography (Silica Gel) filtration->purification product Final Product: Iodo-anthraquinones purification->product

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions of 1-Iodo-9,10-anthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing aryl halides like this compound are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide variety of anthraquinone derivatives.

Q2: Why is it important to optimize catalyst loading?

A2: Optimizing catalyst loading is crucial for several reasons. Reducing the amount of expensive and often toxic palladium catalyst makes the process more cost-effective and environmentally friendly.[1] High catalyst loading can sometimes lead to increased side reactions and complicates product purification by increasing metallic contamination in the final product.

Q3: What is a typical starting catalyst loading for these reactions?

A3: For initial screening experiments with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2] If the reaction proceeds well, the loading can be gradually decreased in subsequent optimization experiments. For some highly efficient catalyst systems, loadings can be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range.[2]

Q4: Can copper be used as a catalyst for cross-coupling reactions with this compound?

A4: Yes, copper catalysts are particularly relevant for Ullmann-type reactions, which are often used for C-N and C-O bond formation.[3][4] For Sonogashira couplings, copper(I) salts are frequently used as co-catalysts with palladium to facilitate the reaction.[5][6]

Q5: How does the purity of this compound affect the reaction?

A5: The purity of the starting material is critical. Impurities can poison the catalyst, leading to lower yields or complete reaction failure. It is highly recommended to use this compound of high purity and to ensure that all solvents and reagents are anhydrous and of appropriate grade.

Troubleshooting Guides

Low or No Product Yield

A common issue in cross-coupling reactions is a low or complete lack of desired product. The following table provides potential causes and suggested solutions.

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation of the pre-catalyst as per the protocol. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). While the goal is to minimize loading, establishing a baseline with a higher concentration is often necessary first.
Inappropriate Ligand The choice of phosphine ligand is critical. Screen a variety of electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; PPh₃, P(t-Bu)₃ for Sonogashira and Suzuki). The optimal ligand can vary significantly with the coupling partners.
Incorrect Base or Solvent The base and solvent system is crucial for catalyst activity and solubility of reactants. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF, THF). Ensure the base is strong enough for the specific reaction but does not cause degradation of the starting material or product.
Low Reaction Temperature Increase the reaction temperature in 10-20°C increments. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Presence of Oxygen De-gas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
Poor Solubility of this compound Choose a solvent in which the starting material is soluble at the reaction temperature. A mixture of solvents can sometimes improve solubility.
Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side ProductPotential CauseSuggested Solution
Homocoupling of Boronic Acid (Suzuki) Can be caused by the presence of oxygen.Thoroughly de-gas the reaction mixture. Use a lower reaction temperature if possible.
Glaser Coupling (Homocoupling of Alkyne - Sonogashira) Often promoted by the copper co-catalyst in the presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions. A copper-free Sonogashira protocol can be attempted.[6]
Dehalogenation of this compound Can occur in the presence of a hydride source and an active catalyst.Ensure the base and solvent are free of water and other protic impurities. Lowering the reaction temperature may help.
Formation of Dimerized Anthraquinone Products Can result from oxidative coupling between two molecules of the starting material or product.[7]Optimize catalyst loading and reaction time to minimize the formation of these byproducts.

Experimental Protocols

The following are detailed starting point protocols for common cross-coupling reactions with this compound. Note: These are general procedures and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling
  • Reaction: Formation of a C-C bond between this compound and an arylboronic acid.

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a de-gassed solvent (e.g., a mixture of Toluene and water, or Dioxane).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling
  • Reaction: Formation of a C-C bond between this compound and a terminal alkyne.

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add a de-gassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

    • Stir the reaction at room temperature or heat to 40-60 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination
  • Reaction: Formation of a C-N bond between this compound and an amine.

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas.

    • Add de-gassed toluene or dioxane.

    • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst (this compound, Coupling Partner, Base, Pd-Catalyst) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add De-gassed Solvent B->C D 4. Heat & Stir (Monitor by TLC/GC-MS) C->D Run Reaction E 5. Cooldown & Quench D->E Reaction Complete F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I I H->I Pure Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield Catalyst Check Catalyst Activity (Fresh Catalyst/Pre-catalyst) Start->Catalyst Loading Increase Catalyst Loading Catalyst->Loading If catalyst is active Result Improved Yield Catalyst->Result If catalyst was inactive Ligand Screen Different Ligands Loading->Ligand If still low yield Loading->Result If loading was too low Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Ligand->Conditions If still low yield Ligand->Result If ligand was suboptimal Inert Ensure Inert Atmosphere Conditions->Inert If still low yield Conditions->Result If conditions were suboptimal Inert->Result Re-run Experiment

Caption: Troubleshooting flowchart for low product yield.

References

Preventing dehalogenation of 1-Iodo-9,10-anthraquinone during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Iodo-9,10-anthraquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments, with a particular focus on preventing the undesired dehalogenation of this key reagent.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A: Dehalogenation is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 9,10-anthraquinone. This is problematic as it consumes your starting material and reduces the yield of your desired functionalized anthraquinone product. The electron-withdrawing nature of the anthraquinone core can make the C-I bond more susceptible to cleavage under certain reaction conditions.

Q2: Which reaction types are most prone to dehalogenation with this compound?

A: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are common reaction types where dehalogenation can be a significant side reaction.[1][2] These reactions often employ conditions (e.g., strong bases, high temperatures) that can promote the unwanted removal of the iodine.

Q3: What are the primary factors that influence the rate of dehalogenation?

A: Several factors can contribute to dehalogenation:

  • Ligand Choice: The type of phosphine ligand used in palladium-catalyzed reactions plays a crucial role. Electron-rich and less bulky ligands can sometimes favor dehalogenation.

  • Base: The strength and type of base are critical. Strong bases, especially in the presence of a proton source, can increase the likelihood of dehalogenation.

  • Temperature: Higher reaction temperatures generally accelerate the rate of all reactions, including the undesired dehalogenation.

  • Solvent: The polarity and proton-donating ability of the solvent can influence the reaction pathway.

  • Catalyst System: The choice of palladium precursor and any co-catalysts can also impact the selectivity of the reaction.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides specific troubleshooting steps to minimize dehalogenation during palladium-catalyzed cross-coupling reactions with this compound.

Issue: Significant formation of 9,10-anthraquinone byproduct detected.

Potential Causes & Solutions:

Parameter Potential Cause of Dehalogenation Recommended Action
Ligand The phosphine ligand is too electron-rich or not sterically hindering enough, leading to undesired side reactions.Switch to a bulkier, more electron-deficient phosphine ligand. For Suzuki-Miyaura, consider ligands like SPhos or XPhos. For Buchwald-Hartwig, ligands such as BrettPhos have shown success in minimizing side reactions with challenging substrates.[3]
Base The base is too strong (e.g., alkoxides) or is present in a large excess, promoting protonolysis of the C-I bond.Use a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] Carefully control the stoichiometry of the base.
Temperature The reaction temperature is too high, accelerating the rate of dehalogenation relative to the desired coupling.Reduce the reaction temperature. It is often beneficial to start at a lower temperature (e.g., 60-80 °C) and slowly increase it if the reaction is not proceeding.
Solvent The solvent is protic or can act as a hydrogen source.Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure all reagents and glassware are thoroughly dried.
Reaction Time Prolonged reaction times can lead to catalyst degradation and increased side reactions.Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Experimental Protocols

Here is a detailed experimental protocol for a Suzuki-Miyaura coupling reaction with this compound, designed to minimize dehalogenation.

Synthesis of 1-Phenyl-9,10-anthraquinone

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure: [4][5][6]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Phenyl-9,10-anthraquinone.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing dehalogenation pathway.

Suzuki_vs_Dehalogenation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂) dehalogenation Hydrodehalogenation oa_complex->dehalogenation Side Reaction transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) transmetalation_complex->product proton_source Proton Source (e.g., H₂O, base) proton_source->dehalogenation dehalogenation->pd0 Regeneration dehalogenated_product Ar-H (Byproduct) dehalogenation->dehalogenated_product Troubleshooting_Workflow start Start: Dehalogenation Observed check_ligand Evaluate Ligand: Is it bulky and electron-neutral/deficient? start->check_ligand change_ligand Action: Switch to a ligand like SPhos, XPhos, or BrettPhos check_ligand->change_ligand No check_base Evaluate Base: Is it a strong base (e.g., alkoxide)? check_ligand->check_base Yes change_ligand->check_base change_base Action: Use a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_temp Evaluate Temperature: Is it > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Reduce temperature to 60-80 °C check_temp->lower_temp Yes end End: Dehalogenation Minimized check_temp->end No lower_temp->end

References

Troubleshooting low conversion rates in Sonogashira coupling with 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Sonogashira coupling reactions involving 1-Iodo-9,10-anthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended starting conditions for the Sonogashira coupling of this compound?

A1: For the Sonogashira coupling of this compound, a good starting point is to use a palladium catalyst, a copper(I) co-catalyst, and an amine base. Due to the electron-withdrawing nature of the anthraquinone core, the oxidative addition of the aryl iodide should be favorable.[1] A typical set of starting conditions is outlined in the table below. Copper-free conditions can also be effective and may reduce homocoupling of the alkyne.[2][3]

Q2: My reaction has stalled or shows low conversion. What are the most common causes?

A2: Low conversion can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst, or it may have decomposed (e.g., formation of palladium black).

  • Poor Reagent Quality: Impurities in solvents, amines, or the alkyne can poison the catalyst. The amine base, for example, can oxidize over time.

  • Suboptimal Reaction Conditions: The chosen solvent, base, temperature, or catalyst/ligand combination may not be ideal for this specific substrate.

  • Side Reactions: Homocoupling of the alkyne (Glaser coupling) or dehalogenation of the starting material can consume reagents and reduce the yield of the desired product.[4][5]

Q3: I am observing a significant amount of alkyne homocoupling. How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[2][5] To minimize it, you can:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Switch to Copper-Free Conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which is a primary contributor to Glaser coupling.[2][3][6]

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions.

Q4: What is the reactivity order for aryl halides in Sonogashira coupling, and where does this compound fit in?

A4: The general reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[7] As an aryl iodide, this compound is expected to be highly reactive in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

Troubleshooting Guide for Low Conversion Rates

Problem 1: No or very low product formation (<10% conversion).
Possible Cause Suggested Solution Experimental Protocol
Inactive Catalyst System 1. Use a Pd(0) source directly: Instead of a Pd(II) precatalyst, consider using a Pd(0) source like Pd(PPh₃)₄. 2. Optimize Ligand: If using a Pd(II) source, ensure the ligand is appropriate. Electron-rich and bulky phosphine ligands can improve catalyst activity.[1] 3. Pre-activate the catalyst: Some protocols involve pre-stirring the palladium source and ligand before adding other reagents.Protocol for using Pd(0): In a flame-dried flask under inert atmosphere, add Pd(PPh₃)₄ (1-5 mol%), CuI (1-5 mol%), this compound (1 equiv.), and the terminal alkyne (1.2-1.5 equiv.). Add degassed solvent and base, then stir at the desired temperature.
Poor Reagent Quality 1. Purify the amine base: Distill the amine base (e.g., triethylamine, diisopropylamine) immediately before use. 2. Use dry, degassed solvents: Ensure solvents are anhydrous and thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas.Solvent Degassing (Freeze-Pump-Thaw): 1. Place the solvent in a flask with a sidearm and freeze it using liquid nitrogen. 2. Evacuate the flask under high vacuum. 3. Close the sidearm and thaw the solvent. 4. Repeat this cycle three times.
Solubility Issues The this compound or the catalyst may have poor solubility in the chosen solvent.1. Screen alternative solvents: Test solvents like DMF, dioxane, or THF in small-scale reactions. 2. Increase reaction temperature: Gradually increase the temperature to improve solubility, but monitor for decomposition.
Problem 2: Moderate conversion (10-50%), reaction stalls.
Possible Cause Suggested Solution Experimental Protocol
Catalyst Decomposition The catalyst may be degrading over the course of the reaction, often indicated by the formation of palladium black.1. Increase catalyst loading: Incrementally increase the palladium catalyst loading. 2. Add fresh catalyst: If the reaction stalls, adding a fresh portion of the catalyst may restart the reaction. 3. Use a more robust ligand: Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center.[1]
Insufficient Base The base may be consumed or not strong enough to efficiently deprotonate the alkyne.1. Increase the amount of amine base. 2. Switch to a stronger base: Consider using a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃, especially in copper-free systems.[3]
Dehalogenation Side Reaction The iodo group may be replaced by a hydrogen atom, leading to the formation of 9,10-anthraquinone.1. Lower the reaction temperature. 2. Reduce the amount of base. 3. Ensure strictly anaerobic conditions.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for Sonogashira couplings on systems analogous to this compound, which can serve as a guide for optimization.

Table 1: Copper-Free Sonogashira Coupling of Tetra-bromo-anthracene *

CatalystLigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(CH₃CN)₂Cl₂ (0.5 mol%)cataCXium A (1 mol%)Cs₂CO₃ (1)2-MeTHFRT48~90%
Pd(OAc)₂ (0.5 mol%)cataCXium A (1 mol%)Cs₂CO₃ (1)2-MeTHFRT48~85%
PdCl₂(PPh₃)₂ (0.5 mol%)cataCXium A (1 mol%)Cs₂CO₃ (1)2-MeTHFRT48~70%

*Data adapted from a study on a structurally similar anthracene core and may require optimization for this compound.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup reagents Weigh Reagents: - this compound - Alkyne - Pd Catalyst & Ligand - CuI (if used) - Base add_solids Add solid reagents reagents->add_solids glassware Flame-dry glassware under vacuum setup Assemble under inert atmosphere (Ar/N2) glassware->setup setup->add_solids add_liquids Add degassed solvent and liquid reagents add_solids->add_liquids stir Stir at specified temperature add_liquids->stir monitor Monitor reaction (TLC, GC-MS, LC-MS) stir->monitor workup Quench reaction and perform aqueous workup monitor->workup purify Purify product (Column chromatography, recrystallization) workup->purify

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_catalyst Is Palladium black visible? start->check_catalyst check_reagents Are reagents pure & dry? check_catalyst->check_reagents No sol_catalyst Increase catalyst loading or use a more robust ligand. check_catalyst->sol_catalyst Yes check_conditions Are conditions optimal? check_reagents->check_conditions Yes sol_reagents Purify/dry solvents and base. Use fresh reagents. check_reagents->sol_reagents No sol_conditions Screen different solvents, bases, and temperatures. check_conditions->sol_conditions No end_node Re-evaluate reaction setup and consider side reactions (homocoupling, dehalogenation). check_conditions->end_node Yes

Caption: Troubleshooting decision tree for low conversion rates.

References

Stability of 1-Iodo-9,10-anthraquinone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-9,10-anthraquinone. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

This compound, like the parent anthraquinone molecule, is a relatively stable aromatic compound under standard laboratory conditions (ambient temperature, protected from light). However, its stability can be compromised by exposure to acidic, basic, and certain reactive conditions, primarily due to the reactivity of the carbon-iodine bond.

Q2: What are the potential degradation pathways for this compound under acidic or basic conditions?

Under acidic or basic conditions, two primary degradation pathways are of concern:

  • Dehalogenation: The carbon-iodine bond is the most likely site of reaction. Under acidic conditions, particularly in the presence of a reducing agent, reductive dehalogenation to form 9,10-anthraquinone can occur. In basic conditions, nucleophilic substitution of the iodo group by hydroxide or other nucleophiles present in the medium can lead to the formation of 1-hydroxy-9,10-anthraquinone or other derivatives.

  • Anthraquinone Core Degradation: While the anthraquinone ring system is generally robust, extreme pH and temperature conditions can lead to its cleavage. Studies on the degradation of anthraquinone dyes have shown that under harsh conditions, the rings can open to form smaller aromatic molecules like phthalic acid or benzoic acid derivatives[1].

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

Yes, care should be taken with the following:

  • Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride can reduce the quinone functionality and potentially cleave the C-I bond.

  • Strong Nucleophiles: In basic media, strong nucleophiles can displace the iodo substituent.

  • Palladium Catalysts: In the presence of a hydrogen source, palladium and other transition metal catalysts can facilitate dehalogenation.

Troubleshooting Guides

Problem 1: I am observing the formation of a new, non-polar impurity in my reaction mixture containing this compound under acidic conditions.

  • Possible Cause: You are likely observing the product of reductive dehalogenation, 9,10-anthraquinone. This can happen if your reaction conditions are sufficiently acidic and a reducing agent is present, even adventitiously.

  • Troubleshooting Steps:

    • Analyze the Impurity: Use techniques like LC-MS and 1H NMR to confirm the identity of the impurity by comparing it to a 9,10-anthraquinone standard.

    • Control pH: Carefully buffer your reaction to the minimum required acidity.

    • Eliminate Reducing Agents: Ensure all reagents and solvents are free from reducing contaminants. If a reducing agent is part of your protocol, consider if a milder alternative can be used.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative and reductive side reactions.

Problem 2: My product yield is low, and I am isolating a more polar, colored byproduct when working under basic conditions.

  • Possible Cause: This suggests a nucleophilic substitution reaction where the iodo group is replaced by a hydroxyl group (from hydroxide in the base) or another nucleophile in your reaction mixture, forming 1-hydroxy-9,10-anthraquinone or a related derivative.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use analytical techniques like mass spectrometry and spectroscopy to identify the polar byproduct.

    • Use a Weaker Base: If compatible with your desired reaction, switch to a non-nucleophilic or sterically hindered base.

    • Lower the Temperature: Nucleophilic aromatic substitution is often accelerated by heat. Running your reaction at a lower temperature may suppress this side reaction.

    • Protecting Groups: If the iodo-substituent is not the desired reaction site, consider if a protecting group strategy is applicable.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic and Basic Solutions

This protocol is a general guideline and should be adapted based on specific experimental needs and available analytical instrumentation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Test Solutions:

    • Acidic Conditions: Add a known volume of the stock solution to a series of aqueous solutions buffered at different acidic pH values (e.g., pH 1, 3, and 5).

    • Basic Conditions: Add a known volume of the stock solution to a series of aqueous solutions buffered at different basic pH values (e.g., pH 9, 11, and 13).

    • Control: Prepare a control sample in a neutral buffer (pH 7).

  • Incubation:

    • Store the test solutions at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C) and protected from light.

    • For photostability testing, expose a parallel set of samples to a controlled light source.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Quench any ongoing reaction by neutralizing the pH if necessary.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use a UV-Vis or DAD detector set to a wavelength where this compound has a strong absorbance.

    • Quantify the amount of remaining this compound and any major degradation products by comparing peak areas to a standard curve.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate and half-life under each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 40°C

pHTime (hours)This compound Remaining (%)Major Degradation Product
12495.29,10-Anthraquinone
32498.19,10-Anthraquinone
52499.5Not Detected
724>99.9Not Detected
92499.21-Hydroxy-9,10-anthraquinone
112492.51-Hydroxy-9,10-anthraquinone
132485.71-Hydroxy-9,10-anthraquinone

Note: The data in this table is illustrative and intended to demonstrate how experimental results could be presented. Actual stability will depend on the specific experimental conditions.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Stock Solution (this compound) Acid Acidic Buffers (pH 1, 3, 5) Stock->Acid Dilute Base Basic Buffers (pH 9, 11, 13) Stock->Base Dilute Neutral Neutral Buffer (pH 7) Stock->Neutral Dilute Incubate Incubate at Constant Temp (e.g., 40°C) Acid->Incubate Base->Incubate Neutral->Incubate Sampling Time-Point Sampling Incubate->Sampling t = 0, 2, 4... hrs HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Rate, Half-life) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Start This compound Acid_Cond H+ / Reducing Agent Start->Acid_Cond Base_Cond OH- / Nucleophile Start->Base_Cond Dehalogenation 9,10-Anthraquinone Acid_Cond->Dehalogenation Reductive Dehalogenation Substitution 1-Hydroxy-9,10-anthraquinone Base_Cond->Substitution Nucleophilic Substitution

Caption: Potential degradation pathways of this compound.

References

Managing poor solubility of 1-Iodo-9,10-anthraquinone in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-9,10-anthraquinone, focusing on challenges related to its poor solubility in reaction media.

Troubleshooting Guide: Managing Poor Solubility

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to address solubility challenges and ensure the successful execution of your experiment.

Step 1: Solvent Selection & Initial Solubility Testing

The first step in addressing solubility issues is to ensure the appropriate solvent has been chosen and to perform a systematic solubility test. Based on the properties of the parent compound, 9,10-anthraquinone, and general principles for substituted aromatic compounds, a range of solvents should be considered.

Qualitative Solubility of Anthraquinone Derivatives

Solvent FamilySolvent ExamplesExpected Solubility of this compoundNotes
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ModerateOften suitable for a wide range of organic reactions. May require heating.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to PoorSolubility may be limited at room temperature but can increase significantly with heat.
Halogenated Dichloromethane (DCM), ChloroformModerate to PoorCommonly used for reactions at or below room temperature.
Aromatic Toluene, BenzeneModerate (especially when hot)Good for non-polar reactants; solubility increases substantially with temperature.
Alcohols Ethanol, MethanolPoor (at room temperature), Moderate (when hot)The parent 9,10-anthraquinone is poorly soluble in cold ethanol but dissolves in boiling ethanol.[1][2]
Acids Glacial Acetic AcidGoodCan be a good solvent for both reaction and recrystallization of anthraquinones.
Acids (Strong) Concentrated Sulfuric AcidGoodUse with caution as it can lead to side reactions.[3]
Non-polar Hexane, HeptaneVery PoorGenerally unsuitable as a primary solvent.
Experimental Protocol: Small-Scale Solubility Testing

Objective: To qualitatively assess the solubility of this compound in a variety of solvents.

Materials:

  • This compound

  • A selection of solvents from the table above

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heat gun or hot plate

Procedure:

  • Preparation: Add a small, consistent amount (e.g., 1-2 mg) of this compound to separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Room Temperature Observation: Stir the vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).

  • Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial while stirring. Observe any changes in solubility and record the approximate temperature at which dissolution occurs.

  • Cooling: Allow the heated vials to cool to room temperature. Observe if the compound precipitates out of solution. This can provide insights for recrystallization.

Step 2: Solubility Enhancement Techniques

If solubility remains an issue after initial solvent screening, the following techniques can be employed.

Co-solvency

The use of a mixture of solvents can often enhance solubility more than a single solvent.

  • Polar Aprotic + Aromatic: A mixture of DMF or DMSO with toluene can provide a good balance of polarity to dissolve both the this compound and other non-polar reactants.

  • Halogenated + Alcohol: A small amount of methanol or ethanol in dichloromethane or chloroform can sometimes improve solubility.

Temperature Adjustment

As indicated in the solubility table, the solubility of anthraquinone derivatives generally increases with temperature.[4]

  • Refluxing: Performing the reaction at the boiling point of the solvent can maintain the compound in solution. Ensure that all reactants and reagents are stable at the required temperature.

Use of Solubilizing Agents (with caution)

For specific applications, certain additives can enhance solubility. However, their compatibility with the desired reaction must be verified.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help shuttle the reactant across the phase boundary.

Frequently Asked Questions (FAQs)

Q1: I am running a Sonogashira/Suzuki coupling with this compound and it is crashing out of my reaction mixture. What should I do?

A1: This is a common issue. Here are a few troubleshooting steps:

  • Solvent System: For these types of cross-coupling reactions, polar aprotic solvents are often preferred. Consider using DMF or a mixture of DMF and toluene. The addition of toluene can help solubilize less polar organometallic reagents.

  • Temperature: Ensure your reaction temperature is high enough to maintain solubility. These reactions are often run at elevated temperatures (e.g., 80-120 °C).

  • Co-solvent: If you are using a solvent like THF, where solubility might be limited, consider adding a co-solvent like DMF or NMP.

Q2: Can I use heat to dissolve this compound in any solvent?

A2: While heating generally increases solubility, you must consider the boiling point of the solvent and the thermal stability of your reactants. Solvents with low boiling points like dichloromethane may not reach a high enough temperature to dissolve the compound sufficiently for some reactions. Always check the stability of all reaction components at the desired temperature.

Q3: Is there a universal "best" solvent for reactions with this compound?

A3: Unfortunately, no. The optimal solvent depends on the specific reaction being performed, the other reactants involved, and the reaction temperature. A systematic approach to solvent screening, as outlined in the troubleshooting guide, is the most effective way to determine the best solvent for your specific application.

Q4: How can I purify this compound if it is poorly soluble?

A4: Recrystallization is a common purification method. Based on the solubility behavior of the parent anthraquinone, a good starting point would be to dissolve the crude this compound in a hot solvent in which it is highly soluble (e.g., glacial acetic acid or a hot aromatic solvent like toluene) and then allow it to cool slowly to induce the formation of pure crystals. You may need to experiment with solvent/anti-solvent systems. For instance, dissolving in hot chloroform and then slowly adding a non-polar solvent like hexane until turbidity is observed, followed by slow cooling, can be effective.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

References

Scale-up synthesis challenges for 1-Iodo-9,10-anthraquinone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Iodo-9,10-anthraquinone. The information is based on established chemical principles and common challenges encountered during similar synthetic transformations.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the diazotization of 1-amino-9,10-anthraquinone followed by a Sandmeyer-type reaction with an iodide salt.

Q1: Why is my diazotization of 1-amino-9,10-anthraquinone incomplete?

A1: Incomplete diazotization can be due to several factors:

  • Insufficient Acid: The reaction requires a sufficient excess of strong acid (e.g., sulfuric acid or hydrochloric acid) to both protonate the 1-amino-9,10-anthraquinone and to form nitrous acid from sodium nitrite. Ensure that the recommended stoichiometry of acid is used.

  • Low Temperature: The temperature of the reaction mixture must be kept low (typically 0-5 °C) to stabilize the diazonium salt. If the temperature rises, the diazonium salt can decompose prematurely, leading to byproducts and a lower yield of the desired product.

  • Poor Solubility of the Starting Material: 1-amino-9,10-anthraquinone has poor solubility in aqueous media. Ensure vigorous stirring to maintain a fine suspension and maximize the surface area for the reaction. The use of a co-solvent, if compatible with the reaction conditions, might be considered in small-scale experiments, but this can complicate scale-up.

Q2: My reaction mixture turned dark brown or black after the addition of sodium nitrite. What does this indicate?

A2: A significant color change to dark brown or black, often accompanied by gas evolution (N₂), suggests the decomposition of the diazonium salt. This is typically caused by:

  • Elevated Temperature: As mentioned, maintaining a low temperature is critical. Check your cooling bath and ensure efficient heat transfer, especially during the exothermic addition of the sodium nitrite solution.

  • Localized "Hot Spots": During scale-up, inefficient stirring can lead to localized areas of higher temperature where the sodium nitrite is added, causing decomposition. The addition of the sodium nitrite solution should be slow and controlled, with vigorous mixing.

  • Contaminants: The presence of certain metal ions or other impurities can catalyze the decomposition of the diazonium salt. Ensure high-purity starting materials and clean glassware.

Q3: The yield of this compound is consistently low. How can I improve it?

A3: Low yields can be a result of several factors throughout the process:

  • Incomplete Diazotization: Refer to Q1 for troubleshooting this step.

  • Premature Diazonium Salt Decomposition: As discussed in Q2, maintaining a low temperature is crucial.

  • Inefficient Iodide Substitution: The addition of the iodide source (e.g., potassium iodide or sodium iodide) should be done carefully. Adding the diazonium salt solution to the iodide solution (reverse addition) can sometimes improve yields by keeping the concentration of the diazonium salt low in the reaction mixture.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo other reactions, such as reaction with water to form 1-hydroxy-9,10-anthraquinone, or coupling reactions.

  • Product Loss During Work-up and Purification: this compound is a solid with low solubility in water. Ensure complete precipitation and careful filtration. During purification, choose an appropriate solvent system for recrystallization or chromatography to minimize loss.

Q4: What are the main challenges when scaling up this synthesis?

A4: Scaling up the synthesis of this compound presents several challenges:

  • Heat Transfer: The diazotization reaction is exothermic. Maintaining a consistent low temperature in a large reactor can be difficult. The surface-area-to-volume ratio decreases on scale-up, making cooling less efficient.

  • Mixing: Achieving homogeneous mixing in a large vessel to ensure uniform temperature and reagent distribution is critical but challenging. Inefficient mixing can lead to localized decomposition of the diazonium salt.

  • Safety: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution and at low temperatures. Gas evolution (N₂) during the reaction can also lead to pressure build-up in a closed system.

  • Material Handling: Handling large quantities of corrosive acids and potentially hazardous reagents requires appropriate personal protective equipment and engineering controls.

Q5: How can I purify the crude this compound?

A5: The crude product can be purified by several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents to screen include acetic acid, toluene, or mixtures of solvents like ethanol/water.

  • Column Chromatography: For higher purity, column chromatography using silica gel is an effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point for method development. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound. These protocols are based on general procedures for Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Two-Step Diazotization and Iodination

Step 1: Diazotization of 1-amino-9,10-anthraquinone

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 1-amino-9,10-anthraquinone (1.0 eq) in water and concentrated sulfuric acid (2.5-3.0 eq).

  • Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the anthraquinone suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide (or sodium iodide) (1.5-2.0 eq) in a minimal amount of water.

  • Slowly add the cold diazonium salt suspension from Step 1 to the iodide solution with vigorous stirring. Note: Gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The solid product will precipitate out of the solution.

  • Collect the crude this compound by filtration and wash it thoroughly with water to remove any inorganic salts.

  • Further wash the crude product with a cold, dilute solution of sodium thiosulfate to remove any residual iodine.

  • Dry the crude product under vacuum.

Protocol 2: One-Pot Diazotization and Iodination in an Organic Solvent
  • To a solution of 1-amino-9,10-anthraquinone (1.0 eq) in a suitable organic solvent such as dimethyl sulfoxide (DMSO), add hydroiodic acid (HI) or a mixture of sodium nitrite and an acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water or the chosen organic solvent, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Precipitate the product by adding the reaction mixture to a large volume of water.

  • Collect the solid product by filtration, wash with water, and dry.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that specific values can vary depending on the scale and specific conditions of the experiment.

Table 1: Reaction Parameters for Diazotization and Iodination

ParameterValue
Starting Material 1-amino-9,10-anthraquinone
Reagents Sodium Nitrite, Sulfuric Acid, Potassium Iodide
Stoichiometry
1-amino-9,10-anthraquinone1.0 eq
Sodium Nitrite1.1 - 1.2 eq
Sulfuric Acid2.5 - 3.0 eq
Potassium Iodide1.5 - 2.0 eq
Temperature
Diazotization0 - 5 °C
Iodination0 °C to Room Temperature
Reaction Time
Diazotization30 - 60 min
Iodination1 - 2 hours
Solvent Water, Sulfuric Acid

Table 2: Typical Yield and Purity

ParameterValue
Crude Yield 70 - 85%
Purity (Crude) 85 - 95%
Purified Yield 60 - 75%
Purification Method Recrystallization or Column Chromatography

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination & Work-up cluster_purification Step 3: Purification start 1-amino-9,10-anthraquinone in H2SO4/H2O cool Cool to 0-5 °C start->cool add_nitrite Add NaNO2 solution dropwise cool->add_nitrite stir_cold Stir at 0-5 °C add_nitrite->stir_cold add_diazonium Add diazonium salt suspension stir_cold->add_diazonium Diazonium Salt prepare_ki Prepare KI solution prepare_ki->add_diazonium warm_stir Warm to RT and stir add_diazonium->warm_stir filter Filter crude product warm_stir->filter wash Wash with H2O and Na2S2O3 filter->wash dry Dry under vacuum wash->dry purify Recrystallization or Column Chromatography dry->purify Crude Product final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of This compound check_diazotization Incomplete Diazotization? start->check_diazotization check_decomposition Diazonium Salt Decomposition? check_diazotization->check_decomposition No solution_acid Increase acid stoichiometry check_diazotization->solution_acid Yes solution_temp_diaz Ensure temp is 0-5 °C during NaNO2 addition check_diazotization->solution_temp_diaz Yes check_workup Product Loss During Work-up? check_decomposition->check_workup No check_decomposition->solution_temp_diaz Yes solution_stirring Improve stirring efficiency check_decomposition->solution_stirring Yes solution_temp_iod Maintain low temp during iodide addition check_decomposition->solution_temp_iod Yes solution_workup Optimize filtration and washing steps check_workup->solution_workup Yes solution_purification Optimize purification solvent system check_workup->solution_purification Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Characterization of Impurities in Crude 1-Iodo-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and characterize impurities in crude 1-Iodo-9,10-anthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most probable impurities in crude this compound, particularly when synthesized via the Sandmeyer reaction from 1-amino-9,10-anthraquinone, include:

  • Unreacted Starting Material: 1-amino-9,10-anthraquinone.

  • Side-reaction Products: 1-hydroxy-9,10-anthraquinone, which is formed from the reaction of the diazonium salt with water.[1]

  • Over-iodinated Products: Di-iodo-9,10-anthraquinones (e.g., 1,2-di-iodo, 1,4-di-iodo, or 1,5-di-iodo-9,10-anthraquinone) can form if the reaction conditions are not carefully controlled.

  • Byproducts from Reagent Decomposition: Various minor impurities can arise from the decomposition of reagents used in the synthesis.

Q2: What analytical techniques are recommended for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from its impurities. A UV detector is suitable as anthraquinone derivatives are UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and its impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information for each separated component, aiding in impurity identification.

Q3: How can I purify crude this compound?

The primary methods for purification include:

  • Recrystallization: A common and effective method for purifying solid organic compounds. The choice of solvent is crucial.

  • Column Chromatography: Useful for separating compounds with different polarities. Silica gel is a common stationary phase for the separation of anthraquinone derivatives.

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows multiple peaks in addition to the main product peak.
  • Possible Cause: Presence of impurities such as unreacted starting material, side-products, or over-iodinated compounds.

  • Troubleshooting Steps:

    • Identify the Peaks:

      • Run individual standards of suspected impurities (1-amino-9,10-anthraquinone, 1-hydroxy-9,10-anthraquinone) if available, to compare retention times.

      • Use LC-MS to obtain the molecular weight of each impurity peak. This will help in tentatively identifying them. For example, a peak with a mass corresponding to C14H9NO2 is likely 1-amino-9,10-anthraquinone.

    • Optimize HPLC Method: If peaks are not well-resolved, modify the HPLC method. Adjusting the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) or the gradient elution profile can improve separation.[2][3]

    • Quantify Impurities: Once identified, quantify the impurities by integrating the peak areas, assuming a similar response factor for structurally related compounds or by using calibration curves if standards are available.

Problem 2: The 1H NMR spectrum of my product is complex and shows more signals than expected for this compound.
  • Possible Cause: The presence of impurities is leading to overlapping signals in the NMR spectrum.

  • Troubleshooting Steps:

    • Compare with Known Spectra: Compare your spectrum with the known 1H NMR spectrum of 9,10-anthraquinone and, if available, the spectra of the suspected impurities.[4][5]

    • Look for Characteristic Signals:

      • 1-amino-9,10-anthraquinone: Look for broad signals in the aromatic region and a characteristic NH2 signal.

      • 1-hydroxy-9,10-anthraquinone: Look for a characteristic phenolic -OH signal, which may be broad and its chemical shift can be solvent-dependent.

    • 2D NMR Techniques: If the 1D spectrum is too complex, consider running 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help in assigning the proton and carbon signals and identifying the structures of the impurities.

    • Purify the Sample: If the impurity levels are high, purify a small amount of the crude product by preparative TLC or column chromatography and acquire NMR spectra of the purified fractions to identify the individual components.

Data Presentation

Table 1: Typical HPLC Parameters for the Analysis of this compound and its Impurities

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile or Methanol[3]
Gradient Start with a higher percentage of A, and gradually increase B. A typical gradient could be: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm[2]
Injection Volume 10-20 µL

Table 2: Expected 1H NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities (in CDCl3)

CompoundAromatic ProtonsOther Protons
9,10-Anthraquinone (unsubstituted) ~8.3 (m, 4H), ~7.8 (m, 4H)[5]-
This compound Complex multiplet pattern in the aromatic region. The proton ortho to the iodine will be significantly shifted.-
1-Amino-9,10-anthraquinone Aromatic protons and a broad NH2 signal.[4]~7.0-8.3 (m)
1-Hydroxy-9,10-anthraquinone Aromatic protons and a phenolic OH signal.~7.2-8.4 (m)

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Experimental Protocols

Protocol 1: HPLC Analysis of Crude this compound
  • Sample Preparation:

    • Accurately weigh about 10 mg of the crude this compound.

    • Dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peaks.

    • If available, inject standards of potential impurities for peak identification by retention time comparison.

Protocol 2: 1H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Data Processing and Analysis:

    • Process the FID (Free Induction Decay) with an appropriate line broadening factor.

    • Phase and baseline correct the spectrum.

    • Integrate all the signals.

    • Analyze the chemical shifts, coupling patterns, and integrals to identify the main product and impurities by comparing the data with expected values (see Table 2) and literature data.

Protocol 3: Recrystallization of Crude this compound
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, toluene, or mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold. Halogenated hydrocarbons have also been used for purifying anthraquinones.[2] Furfural has been noted as a solvent for recrystallization.[6]

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals in a vacuum oven.

  • Purity Check:

    • Analyze the purified product by HPLC and NMR to confirm the removal of impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product start Crude this compound hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr lcms LC-MS Analysis start->lcms chromatography Column Chromatography start->chromatography recrystallization Recrystallization hplc->recrystallization Impure nmr->recrystallization Impure lcms->recrystallization Impure pure_product Pure this compound recrystallization->pure_product Pure chromatography->pure_product Pure

Caption: Experimental workflow for the characterization and purification of crude this compound.

troubleshooting_flow cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting start Crude Product Analysis multi_peaks Multiple Peaks Observed start->multi_peaks complex_spectrum Complex Spectrum start->complex_spectrum identify Identify Peaks (Standards/LC-MS) multi_peaks->identify optimize Optimize HPLC Method identify->optimize end Impurity Profile Established optimize->end Resolved Peaks compare Compare with Known Spectra complex_spectrum->compare two_d_nmr 2D NMR compare->two_d_nmr two_d_nmr->end Identified Structures

Caption: Troubleshooting flowchart for HPLC and NMR analysis of crude this compound.

References

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of Anthraquinone Derivatives: 1-Iodo-9,10-anthraquinone and 1,4-Diethoxy-9,10-anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Crystallographic and Structural Comparison

The following table summarizes the available crystallographic and key structural parameters for 1-Iodo-9,10-anthraquinone and 1,4-Diethoxy-9,10-anthraquinone. The significant disparity in the completeness of the data highlights the necessity for a full single-crystal X-ray diffraction study on this compound for a thorough structural elucidation.

ParameterThis compound1,4-Diethoxy-9,10-anthraquinone
Formula C₁₄H₇IO₂C₁₈H₁₆O₄
Molecular Weight 334.11 g/mol 296.31 g/mol
Crystal System Data Not AvailableMonoclinic
Space Group Data Not AvailableP2₁/c
Unit Cell Dimensions
aData Not Available13.5514 (11) Å
bData Not Available14.7204 (11) Å
cData Not Available14.5905 (10) Å
αData Not Available90°
βData Not Available90.604 (3)°
γData Not Available90°
Volume Data Not Available2910.4 (4) ų
Z Data Not Available8
Key Structural Features
Intramolecular O/I distance3.12 ÅNot Applicable
Torsion Angle (O/I)3.11°Not Applicable
Intermolecular I/I separation3.85 ÅNot Applicable
Dihedral angle between terminal benzene ringsData Not Available2.33 (8)° and 13.31 (9)° (two independent molecules)

Experimental Protocols

A detailed experimental protocol for the X-ray crystal structure analysis of 1,4-Diethoxy-9,10-anthraquinone is provided below as a reference for the methodology typically employed for small organic molecules.

Synthesis and Crystallization of 1,4-Diethoxy-9,10-anthraquinone

A mixture of 1,4-dihydroxy-9,10-anthraquinone, potassium carbonate, and ethyl p-toluenesulfonate in o-dichlorobenzene was heated at reflux. After cooling, water was added, and the resulting solid was filtered and washed to yield the title compound. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane solution.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal of 1,4-diethoxy-9,10-anthraquinone was mounted on a diffractometer. The crystal was kept at a constant temperature of 223 K during data collection. Using Mo Kα radiation (λ = 0.71073 Å), a series of diffraction images were collected. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the typical workflow of an X-ray crystal structure analysis and the logical relationship between the key steps.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffraction Images) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

logical_relationship cluster_data Experimental Data cluster_analysis Computational Analysis cluster_results Structural Information diffraction_pattern Diffraction Pattern (Spot Positions & Intensities) unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group Determination diffraction_pattern->space_group electron_density Electron Density Map unit_cell->electron_density space_group->electron_density atomic_model Atomic Model Building electron_density->atomic_model refinement Refinement atomic_model->refinement bond_lengths Bond Lengths & Angles refinement->bond_lengths molecular_geometry Molecular Geometry refinement->molecular_geometry intermolecular_interactions Intermolecular Interactions refinement->intermolecular_interactions

Caption: Logical relationships in crystal structure determination.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 1-Iodo-9,10-anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 9,10-anthraquinone, a core scaffold in many dyes, catalysts, and pharmacologically active molecules, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide provides a comparative overview of key spectroscopic techniques for the structural analysis of 1-iodo-9,10-anthraquinone, using the parent 9,10-anthraquinone as a reference for comparison.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for 9,10-anthraquinone and the anticipated data for this compound. The introduction of an iodine atom at the C-1 position is expected to induce predictable changes in the spectroscopic signatures.

Table 1: Spectroscopic Data for 9,10-Anthraquinone (Reference Compound)

Spectroscopic TechniqueParameterObserved Value
¹H NMR (in CDCl₃)Chemical Shift (δ)8.32 ppm (m, 4H, H-1, H-4, H-5, H-8), 7.81 ppm (m, 4H, H-2, H-3, H-6, H-7)[1]
¹³C NMR Chemical Shift (δ)~183 ppm (C=O), ~134 ppm, ~127 ppm[2]
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z 208[3]
Key Fragmentsm/z 180 ([M-CO]⁺), m/z 152 ([M-2CO]⁺)[3]
Infrared (IR) Vibrational Frequency (ν)~1675 cm⁻¹ (C=O stretching)
UV-Vis (in Ethanol)Absorption Maxima (λmax)~251 nm, ~272 nm, ~321 nm[4]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueParameterExpected Value/FeaturesRationale for Expected Change
¹H NMR Chemical Shift (δ)Protons ortho and para to the iodine (H-2, H-4) will be shifted downfield. Protons on the unsubstituted ring will be largely unaffected. A more complex splitting pattern is expected for the substituted ring.The electron-withdrawing inductive effect and the anisotropic effect of the iodine atom.
¹³C NMR Chemical Shift (δ)The carbon bearing the iodine (C-1) will be significantly shielded (shifted upfield). Carbons ortho and para to the iodine will experience slight downfield shifts.The "heavy atom effect" of iodine causes significant shielding of the directly attached carbon.
Mass Spectrometry Molecular Ion (M⁺)m/z 334Based on the molecular formula C₁₄H₇IO₂.
Key Fragmentsm/z 306 ([M-CO]⁺), m/z 278 ([M-2CO]⁺), m/z 207 ([M-I]⁺)Loss of carbonyl groups is a characteristic fragmentation pattern for anthraquinones. Cleavage of the C-I bond is also expected.
Infrared (IR) Vibrational Frequency (ν)~1675 cm⁻¹ (C=O stretching). The C-I stretching frequency is expected in the far-IR region (~500-600 cm⁻¹).The carbonyl stretching frequency is not expected to be significantly affected by the iodo-substituent.
UV-Vis Absorption Maxima (λmax)A bathochromic (red) shift of the absorption bands compared to 9,10-anthraquinone is expected.The iodine atom, a heavy halogen, can influence the electronic transitions, leading to a shift to longer wavelengths.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample properties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region of the spectrum.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (e.g., 1-5 seconds), and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous assignment of proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across the molecular skeleton.

2. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure, solid sample, direct insertion using a solids probe is common.

  • Ionization Method: Electron Ionization (EI) is a common technique for this class of compounds, as it provides detailed fragmentation patterns that are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is advantageous as it provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-800 nm. The spectrum will show absorption maxima (λmax) corresponding to the electronic transitions within the molecule.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of a this compound derivative and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided nmr NMR (¹H, ¹³C, 2D) connectivity Carbon-Hydrogen Framework & Connectivity nmr->connectivity ms Mass Spec. mol_formula Molecular Formula & Fragmentation ms->mol_formula ir IR Spec. func_groups Functional Groups ir->func_groups uv UV-Vis Spec. conjugation Conjugated System & Electronic Transitions uv->conjugation final_structure Final Structure of This compound connectivity->final_structure mol_formula->final_structure func_groups->final_structure conjugation->final_structure

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Iodo-9,10-anthraquinone by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-Iodo-9,10-anthraquinone, a halogenated derivative of the anthraquinone core. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique.

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic iodination of 9,10-anthraquinone. A common method for such a reaction is the use of iodine in the presence of an oxidizing agent and a strong acid. Potential impurities from this synthesis could include unreacted 9,10-anthraquinone, di-iodinated anthraquinone isomers, and other side-products.

Purity Assessment Methodologies

Two primary analytical techniques are employed for the purity assessment of the synthesized this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: An accurately weighed sample of the synthesized this compound (approx. 10 mg) and the internal standard (approx. 5 mg) are dissolved in a known volume of the deuterated solvent.

  • Acquisition Parameters: A standard proton NMR spectrum is acquired with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard to ensure full signal recovery for accurate integration.

  • Quantification (qNMR): The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the molar masses and the number of protons for each signal.

Data Presentation and Comparison

The quantitative data obtained from both HPLC and NMR analyses are summarized in the tables below.

Table 1: HPLC Purity Assessment of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
15.815,2340.5Impurity 1 (likely unreacted 9,10-anthraquinone)
28.22,989,67898.5This compound
39.530,4681.0Impurity 2 (likely di-iodo-anthraquinone isomer)
Total 3,035,380 100.0

Table 2: qNMR Purity Assessment of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg) 10.255.12
Molar Mass ( g/mol ) 334.11116.07
Proton Signal (ppm) 8.25 (d)6.28 (s)
Number of Protons 12
Integral Value 1.001.95
Calculated Purity (%) \multicolumn{2}{c

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for purity assessment and a logical comparison of the HPLC and NMR methods.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_hplc_steps HPLC Workflow cluster_nmr_steps NMR Workflow synthesis Synthesis of this compound workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification hplc HPLC Analysis purification->hplc Dissolve in Acetonitrile nmr NMR Analysis purification->nmr Dissolve in CDCl3 with Internal Standard hplc_injection Inject Sample hplc->hplc_injection nmr_acquisition Acquire Spectrum nmr->nmr_acquisition hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Area %) hplc_detection->hplc_data purity_report_hplc Purity Result (HPLC) hplc_data->purity_report_hplc nmr_processing Data Processing nmr_acquisition->nmr_processing nmr_integration Signal Integration nmr_processing->nmr_integration nmr_calculation Purity Calculation (qNMR) nmr_integration->nmr_calculation purity_report_nmr Purity Result (NMR) nmr_calculation->purity_report_nmr

Experimental Workflow for Purity Assessment

method_comparison cluster_hplc HPLC cluster_nmr NMR hplc_node High-Performance Liquid Chromatography hplc_pros Pros: - High Sensitivity - Excellent for separating complex mixtures - Widely available hplc_node->hplc_pros hplc_cons Cons: - Requires specific reference standards for identification - Purity based on peak area % can be misleading if impurities have different UV responses - Non-UV active impurities are not detected hplc_node->hplc_cons nmr_node Nuclear Magnetic Resonance Spectroscopy nmr_pros Pros: - Provides structural information - qNMR is a primary ratio method, not requiring a standard of the analyte - Detects a wide range of impurities (with protons) - Non-destructive nmr_node->nmr_pros nmr_cons Cons: - Lower sensitivity than HPLC - Requires a certified internal standard for qNMR - Signal overlap can complicate quantification - Higher instrumentation cost nmr_node->nmr_cons comparison Purity Assessment of this compound comparison->hplc_node comparison->nmr_node

Comparison of HPLC and NMR for Purity Assessment

Comparative Discussion

Both HPLC and qNMR provide valuable information regarding the purity of the synthesized this compound, with each method offering distinct advantages and disadvantages.

  • Sensitivity and Separation: HPLC is generally more sensitive than NMR and excels at separating closely related impurities, as demonstrated by the detection of two minor components in the sample. The high resolution of chromatography allows for the quantification of even trace-level impurities.

  • Accuracy and Trueness: qNMR is considered a primary analytical method because it directly compares the molar amount of the analyte to that of a certified internal standard.[1] This approach can provide a more accurate assessment of the absolute purity of the main component, as it is less susceptible to variations in detector response that can affect HPLC area percentage calculations. The purity value obtained by qNMR (98.2%) is slightly lower than that from HPLC (98.5%), which could be attributed to the presence of non-UV active impurities that are detected by NMR but not by the UV detector in HPLC.

  • Information Content: NMR spectroscopy provides rich structural information. While the primary goal here is quantification, the NMR spectrum also confirms the identity of the synthesized this compound and can help in the identification of impurities based on their chemical shifts and coupling patterns. HPLC, on the other hand, provides retention times which are not unique identifiers without a corresponding reference standard.

  • Limitations: The accuracy of HPLC purity by area percentage relies on the assumption that all components have a similar response factor at the detection wavelength. If impurities have significantly different chromophores, the area percentage will not accurately reflect the true mass percentage. For qNMR, challenges include the potential for signal overlap, the need for a high-purity internal standard, and ensuring complete relaxation of all signals for accurate integration.

Conclusion

For a comprehensive purity assessment of synthesized this compound, a dual-pronged approach utilizing both HPLC and NMR is recommended. HPLC provides excellent separation of impurities and high sensitivity, making it ideal for identifying the number of components in the sample. qNMR offers a more accurate determination of the absolute purity of the target compound and provides valuable structural confirmation. The combination of these two powerful analytical techniques provides a high degree of confidence in the purity and identity of the synthesized material, which is paramount for applications in research and drug development.

References

Unraveling the Reaction Mechanisms of 1-Iodo-9,10-anthraquinone: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of functionalized organic molecules is paramount. 1-Iodo-9,10-anthraquinone, a halogenated derivative of the versatile anthraquinone core, presents a compelling case for computational and comparative analysis. This guide delves into the theoretical underpinnings of its reactivity, drawing comparisons with related compounds to provide a comprehensive overview of its potential chemical transformations.

While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, a robust understanding can be constructed by analogical reasoning from computational and experimental studies on similar halo-anthraquinones and related aromatic systems. The primary reaction pathways anticipated for this molecule include nucleophilic aromatic substitution and photochemical reactions, driven by the electronic influence of the iodine substituent and the anthraquinone scaffold.

Nucleophilic Aromatic Substitution: A Tale of Two Mechanisms

The presence of a halogen atom on the anthraquinone ring system opens up avenues for nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nature of the dicarbonyl groups activates the aromatic ring towards nucleophilic attack. Two principal mechanisms are plausible for this compound: the SNAr mechanism and the radical nucleophilic substitution (SRN1) mechanism.

SNAr Mechanism: This is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the iodide ion departs, leading to the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and any additional substituents on the anthraquinone ring.

SRN1 Mechanism: This radical-chain mechanism is initiated by the formation of a radical anion of the substrate. This radical anion then expels the iodide ion to form an aryl radical, which subsequently reacts with the nucleophile. The resulting radical anion of the product then transfers its electron to a new substrate molecule, propagating the chain. This pathway is often favored for aryl halides that are less reactive towards the traditional SNAr mechanism.

Computational studies on related halo-aromatic compounds using Density Functional Theory (DFT) have been instrumental in elucidating the energetic profiles of these pathways. These studies typically calculate the activation energies for the formation of the Meisenheimer complex in the SNAr pathway and the feasibility of electron transfer and radical formation in the SRN1 pathway.

Experimental Protocols for Studying Nucleophilic Substitution:

A typical experimental setup to investigate these reactions involves the following:

  • Reactant Preparation: A solution of this compound is prepared in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: The nucleophile (e.g., an alkoxide, amine, or thiol) is added to the solution, often in the presence of a base to deprotonate the nucleophile if necessary.

  • Reaction Monitoring: The reaction progress is monitored over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Characterization: Upon completion, the product is isolated through extraction and purified by column chromatography or recrystallization. The structure of the product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Kinetic Studies: To determine the reaction mechanism, kinetic studies can be performed by varying the concentrations of the reactants and monitoring the initial reaction rates.

The logical workflow for investigating nucleophilic substitution on this compound can be visualized as follows:

Photochemical_Pathway cluster_cleavage Homolytic Cleavage cluster_electron_transfer Electron Transfer AQI_ground This compound (S0) AQI_singlet Excited Singlet State (S1) AQI_ground->AQI_singlet hν (Absorption) AQI_triplet Excited Triplet State (T1) AQI_singlet->AQI_triplet Intersystem Crossing AQ_radical Anthraquinonyl Radical AQI_triplet->AQ_radical C-I Cleavage AQI_radical_anion Radical Anion AQI_triplet->AQI_radical_anion + Donor Donor_radical_cation Radical Cation products_cleavage Reaction Products AQ_radical->products_cleavage I_radical Iodine Radical I_radical->products_cleavage Donor Electron Donor products_et Reaction Products AQI_radical_anion->products_et Donor_radical_cation->products_et

A Comparative Guide to the Electronic Structure of 1-Iodo-9,10-anthraquinone based on DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electronic structure of 1-Iodo-9,10-anthraquinone alongside its parent compound, 9,10-anthraquinone, and other derivatives. The insights are derived from Density Functional Theory (DFT) calculations and experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Anthraquinones and DFT

Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton. Their derivatives are of significant interest due to their diverse applications, including as dyes, catalysts, and pharmaceuticals.[1] The electronic properties of anthraquinone derivatives, which are crucial for their chemical reactivity and biological activity, are highly tunable by introducing various substituents to the aromatic core.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and UV-Vis absorption spectra.

Comparison of Electronic Properties

The introduction of a substituent group to the 9,10-anthraquinone core significantly influences its electronic properties. Halogens, such as iodine, are known to be electron-withdrawing groups that can modulate the energy levels of the frontier molecular orbitals.

While specific DFT calculations for this compound are not extensively reported in the literature, we can infer its properties based on known trends for halogenated aromatic compounds and compare them with the well-studied parent 9,10-anthraquinone and other derivatives. The iodine substituent is expected to lower the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to the unsubstituted anthraquinone.

For comparison, below is a table summarizing key experimental and calculated electronic properties of 9,10-anthraquinone and a theoretically predicted trend for this compound.

Property9,10-AnthraquinoneThis compound (Predicted Trend)
Formula C₁₄H₈O₂C₁₄H₇IO₂
Molecular Weight 208.22 g/mol 334.11 g/mol [2]
Appearance Yellow solid[1]Crystalline solid
HOMO Energy ~ -6.99 eV (Calculated)[3]Lower than 9,10-anthraquinone
LUMO Energy ~ -2.79 eV (Calculated)[3]Lower than 9,10-anthraquinone
HOMO-LUMO Gap ~ 4.2 eV (Calculated)[3]Smaller than 9,10-anthraquinone
Experimental UV-Vis λmax 251 nm, 279 nm, 325 nm[4]Red-shifted compared to 9,10-anthraquinone

Experimental and Computational Protocols

Experimental Characterization

The structural and electronic properties of anthraquinone derivatives are typically characterized by a suite of experimental techniques:

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and intermolecular interactions. An X-ray diffraction study has confirmed the structure of this compound.[5]

  • UV-Vis Spectroscopy: To measure the electronic absorption properties. The UV spectrum of 9,10-anthraquinone shows four π → π* absorption bands between 220–350 nm and one n → π* absorption band near 400 nm.[6]

  • Cyclic Voltammetry: To determine the electrochemical properties, such as redox potentials, which can be correlated with HOMO and LUMO energy levels.

Computational Details for DFT Calculations

Reproducible and accurate DFT calculations for anthraquinone derivatives generally adhere to the following protocols:

  • Software: Gaussian, VASP, or other quantum chemistry packages are commonly used.

  • Functionals: Hybrid functionals such as B3LYP or PBE0 are often employed as they provide a good balance between accuracy and computational cost for organic molecules.[6]

  • Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are frequently used for geometry optimization and electronic property calculations.

  • Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEFPCM) is often incorporated.[6]

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies and simulating UV-Vis spectra.[7]

Workflow for Comparative DFT Analysis

The following diagram illustrates a typical workflow for a comparative study of the electronic structure of substituted anthraquinones using DFT.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis & Comparison Mol_Selection Molecule Selection (e.g., 1-Iodo-9,10-AQ, 9,10-AQ) Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Mol_Selection->Geom_Opt Electronic_Props Electronic Properties (HOMO, LUMO, Gap) Geom_Opt->Electronic_Props TD_DFT TD-DFT for UV-Vis (e.g., PBE0/6-311+G(d,p)) Geom_Opt->TD_DFT Data_Extraction Data Extraction Electronic_Props->Data_Extraction TD_DFT->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison Exp_Validation Validation with Experimental Data Exp_Validation->Comparison

Caption: A flowchart of the computational workflow for the comparative DFT analysis of anthraquinones.

Conclusion

The electronic structure of this compound, while not extensively studied individually, can be understood within the broader context of substituted anthraquinones. DFT calculations provide a robust framework for predicting and comparing the electronic properties of this and related molecules. The introduction of an iodine atom is expected to modulate the frontier molecular orbitals, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to the parent 9,10-anthraquinone. This comparative approach, combining theoretical calculations with available experimental data, is invaluable for the rational design of novel anthraquinone derivatives with tailored electronic and biological properties.

References

Validating Regioselectivity: A Comparative Guide to Functionalization of the 1-Iodo-9,10-anthraquinone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 9,10-anthraquinone core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The ability to selectively functionalize this planar system is paramount for modulating biological activity and developing novel drug candidates. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the regioselective functionalization of the 1-Iodo-9,10-anthraquinone scaffold, offering a valuable resource for synthetic strategy and methodology.

The inherent reactivity of the C1-iodo substituent on the 9,10-anthraquinone nucleus allows for a range of carbon-carbon and carbon-heteroatom bond formations, primarily through well-established cross-coupling methodologies. This guide focuses on three key transformations: the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, providing available quantitative data, detailed experimental protocols, and a comparison with alternative scaffolds to inform reaction selection and optimization.

Performance Comparison: Functionalization of this compound

The regioselectivity of functionalization at the C1 position of the 9,10-anthraquinone scaffold is consistently high across the Sonogashira coupling, a direct consequence of the single reactive site. While specific yield data for Suzuki-Miyaura and Buchwald-Hartwig reactions on the this compound scaffold are not extensively reported in the literature, the well-established nature of these reactions on similar aryl iodides suggests a high degree of success. The following tables summarize the available data for the Sonogashira reaction and provide a comparative overview of the expected outcomes for the Suzuki and Buchwald-Hartwig reactions.

Table 1: Sonogashira Coupling of this compound with Terminal Alkynes

Coupling Partner (Terminal Alkyne)ProductYield (%)[1]
Phenylacetylene1-(Phenylethynyl)-9,10-anthraquinone90[1]
4-Acetylphenylacetylene1-((4-Acetylphenyl)ethynyl)-9,10-anthraquinone78[1]
4-Nitrophenylacetylene1-((4-Nitrophenyl)ethynyl)-9,10-anthraquinone95[1]
4-Methoxyphenylacetylene1-((4-Methoxyphenyl)ethynyl)-9,10-anthraquinone98[1]
1-Heptyne1-(Hept-1-yn-1-yl)-9,10-anthraquinone93[1]
(2,3,5,6-Tetramethylphenyl)acetylene1-((2,3,5,6-Tetramethylphenyl)ethynyl)-9,10-anthraquinone69[1]

Table 2: Comparative Overview of Cross-Coupling Reactions on the this compound Scaffold

ReactionCoupling PartnerKey AdvantagesPotential Challenges
Sonogashira Coupling Terminal AlkynesMild reaction conditions, high yields, broad functional group tolerance.[2][3][4]Requires a copper co-catalyst in many protocols.
Suzuki-Miyaura Coupling Boronic Acids/EstersCommercially available and diverse boronic acids, excellent functional group tolerance.Requires a base, which can sometimes lead to side reactions.
Buchwald-Hartwig Amination Primary/Secondary AminesDirect formation of C-N bonds, wide range of amine coupling partners.Can require specialized ligands for high efficiency.

Experimental Workflow and Regioselectivity

The functionalization of this compound via palladium-catalyzed cross-coupling reactions follows a general workflow. The inherent directing effect of the iodo group at the C1 position ensures a high degree of regioselectivity in these transformations.

G cluster_workflow Experimental Workflow A This compound E Reaction Setup (Inert Atmosphere, Temperature) A->E B Coupling Partner (Alkyne, Boronic Acid, Amine) B->E C Palladium Catalyst & Ligand C->E D Base & Solvent D->E F Reaction Workup & Purification E->F G Functionalized 1-R-9,10-anthraquinone F->G

Caption: General experimental workflow for the functionalization of this compound.

G cluster_regio Regioselective Functionalization This compound Pd-Catalyzed\nCross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed\nCross-Coupling Regioselective at C1 C1-Functionalized\nProduct C1-Functionalized Product Pd-Catalyzed\nCross-Coupling->C1-Functionalized\nProduct

Caption: Regioselective functionalization at the C1 position of the anthraquinone scaffold.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.

Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the synthesis of 1-ethynylaryl-9,10-anthraquinones.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.0-1.2 eq), PdCl₂(PPh₃)₂ (0.01-0.03 eq), and CuI (0.02-0.05 eq).

  • Add anhydrous toluene and triethylamine.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-alkynyl-9,10-anthraquinone.

Suzuki-Miyaura Coupling of 1-Halo-9,10-anthraquinone (General Protocol)

While specific data for this compound is limited, this general protocol for aryl halides can be adapted.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF) and water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Add the base (2.0-3.0 eq) and the solvent system.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 1-aryl-9,10-anthraquinone.

Buchwald-Hartwig Amination of 1-Halo-9,10-anthraquinone (General Protocol)

This general protocol for the amination of aryl halides can serve as a starting point for the functionalization of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.4-2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add the this compound (1.0 eq), the amine (1.2 eq), and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 1-amino-9,10-anthraquinone derivative.

Alternative Scaffolds and Their Functionalization

While the 9,10-anthraquinone scaffold is highly valuable, other structurally related heterocyclic systems, such as xanthones and acridones, are also prominent in medicinal chemistry and serve as important bioisosteres.

Xanthones: The xanthone scaffold, featuring a dibenzo-γ-pyrone core, is found in numerous natural products with diverse biological activities. Functionalization of the xanthone nucleus often involves palladium-catalyzed cross-coupling reactions on halogenated precursors. For instance, Suzuki and Sonogashira couplings on bromo- and iodo-xanthones have been reported with good to excellent yields, demonstrating the versatility of this scaffold for derivatization.

Acridones: Acridones, characterized by a tricyclic system containing a nitrogen atom, are another class of compounds with significant pharmacological interest, particularly as anticancer agents. The synthesis of functionalized acridones frequently employs Ullmann condensation followed by cyclization. More recently, palladium-catalyzed methods, including Suzuki and Buchwald-Hartwig couplings on haloacridones, have been developed to introduce diverse substituents.

Table 3: Comparison of Anthraquinone with Alternative Scaffolds

ScaffoldCore StructureKey Features in Drug DiscoveryFunctionalization Methods
9,10-Anthraquinone Tricyclic aromatic dionePlanar structure, DNA intercalation, redox properties.Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), Nucleophilic substitution.
Xanthone Dibenzo-γ-pyroneDiverse biological activities, antioxidant properties.Cross-coupling on halo-derivatives, Electrophilic substitution.
Acridone Tricyclic N-heterocycleDNA intercalation, topoisomerase inhibition.Ullmann condensation, Cross-coupling on halo-derivatives.

Conclusion

The this compound scaffold provides a versatile and reliable platform for the synthesis of a wide array of functionalized derivatives. The Sonogashira coupling has been demonstrated to proceed with high efficiency and regioselectivity. While specific quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on this exact scaffold are less prevalent in the literature, the general applicability of these powerful cross-coupling methods to aryl iodides strongly supports their utility for C-C and C-N bond formation at the C1 position. The provided experimental protocols offer a solid foundation for researchers to explore these transformations. Furthermore, the consideration of alternative scaffolds like xanthones and acridones opens up additional avenues for drug design and discovery, leveraging similar synthetic strategies to access a broader chemical space. This comparative guide serves as a practical tool for chemists engaged in the synthesis and development of novel anthraquinone-based compounds and their analogues.

References

Electrochemical Analysis of 1-Iodo-9,10-anthraquinone and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of 1-Iodo-9,10-anthraquinone and related derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the well-established electrochemical behavior of the parent 9,10-anthraquinone and the influence of various substituents on its redox characteristics. The provided experimental protocols and comparative data will serve as a valuable resource for researchers investigating the electrochemical properties of this class of compounds.

Introduction to the Electrochemistry of Anthraquinones

9,10-anthraquinone and its derivatives are a class of organic compounds that undergo reversible redox reactions, making them suitable for a variety of applications, including batteries, sensors, and as catalysts. The core electrochemical behavior of 9,10-anthraquinones in aprotic solvents involves two successive one-electron reduction steps.[1] These steps lead to the formation of a radical anion and then a dianion, as illustrated in the signaling pathway below. The potential at which these reduction events occur is sensitive to the nature and position of substituents on the anthraquinone core.

Signaling Pathway: Electrochemical Reduction of 9,10-Anthraquinone

G Electrochemical Reduction Pathway of 9,10-Anthraquinone AQ 9,10-Anthraquinone (AQ) AQ_radical Radical Anion (AQ•⁻) AQ->AQ_radical + e⁻ (E₁) AQ_dianion Dianion (AQ²⁻) AQ_radical->AQ_dianion + e⁻ (E₂)

Caption: Stepwise reduction of 9,10-anthraquinone.

Comparative Electrochemical Data

CompoundFirst Reduction Potential (E₁ vs. ref)Second Reduction Potential (E₂ vs. ref)Solvent/ElectrolyteReference
9,10-Anthraquinone-1.32 V vs Fc⁺/Fc-1.75 V to -1.83 V vs Fc⁺/FcDMF[5]
1-Amino-9,10-anthraquinoneData not readily availableData not readily available------
1-Chloro-9,10-anthraquinoneData not readily availableData not readily available------
1,4-Diamino-9,10-anthraquinoneData not readily availableData not readily available------
This compound Data not readily available Data not readily available --- ---

Note: The lack of specific data for this compound highlights a research gap and an opportunity for further investigation. Based on the electron-withdrawing nature of iodine, it is anticipated that its first and second reduction potentials would be slightly more positive than those of the parent 9,10-anthraquinone.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable electrochemical data. Below is a comprehensive methodology for the cyclic voltammetry analysis of anthraquinone derivatives, compiled from various sources.[6][7][8][9][10]

Cyclic Voltammetry (CV) Analysis of Anthraquinone Derivatives

1. Materials and Reagents:

  • Analyte: this compound or its derivative (typically 1-5 mM concentration).

  • Solvent: Aprotic solvent with a large potential window, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). The solvent should be of high purity (anhydrous grade).

  • Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP). The electrolyte should be electrochemically inert within the potential range of interest.

  • Reference Electrode: A stable and reproducible reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE). For non-aqueous systems, a pseudo-reference electrode like a silver wire (Ag/Ag⁺) can be used, but it should be calibrated against a standard reference like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Working Electrode: An inert electrode material with a polished surface, such as a glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode.

  • Counter Electrode (Auxiliary Electrode): An inert electrode with a large surface area, typically a platinum wire or mesh.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Experimental Procedure:

  • Solution Preparation:

    • Dissolve the supporting electrolyte in the chosen solvent to the desired concentration (e.g., 0.1 M).

    • Prepare a stock solution of the anthraquinone derivative in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell containing the prepared analyte solution.

    • Ensure the working electrode is properly polished and cleaned before each experiment to obtain a reproducible surface.

    • Position the reference electrode tip as close as possible to the working electrode surface to minimize iR drop.

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no faradaic reaction occurs.

      • Vertex Potentials (Switching Potentials): Set the potential window to encompass the expected reduction peaks of the anthraquinone derivative.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process.

    • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

    • Perform multiple cycles to ensure the stability of the electrochemical response.

4. Data Analysis:

  • Determine the peak potentials (anodic and cathodic) for each redox couple.

  • Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials for a reversible system.

  • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer (for a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C).

  • Investigate the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Experimental Workflow

The following diagram illustrates the typical workflow for conducting an electrochemical analysis of an anthraquinone derivative using cyclic voltammetry.

G Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (Anthraquinone Derivative) C Mix Analyte and Electrolyte A->C B Prepare Electrolyte Solution B->C D Assemble 3-Electrode Cell C->D E Deoxygenate Solution (N₂ or Ar Purge) D->E F Perform Cyclic Voltammetry E->F G Record Voltammogram F->G H Determine Peak Potentials G->H I Analyze Reversibility & Kinetics H->I

Caption: Workflow for electrochemical analysis.

References

Unlocking the Potential of 1-Iodo-9,10-anthraquinone: A Guide to the Biological Screening of Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9,10-anthraquinone scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives demonstrating significant anticancer and antimicrobial properties.[1][2] The strategic introduction of various substituents onto the anthraquinone core allows for the fine-tuning of biological activity, offering a promising avenue for the discovery of novel drugs.[3] This guide focuses on the potential of 1-Iodo-9,10-anthraquinone as a versatile starting material for the synthesis of new bioactive compounds and outlines a comparative framework for their biological screening.

This guide, therefore, serves as a forward-looking framework. It provides a blueprint for the types of biological screening that should be conducted on novel this compound derivatives, presents standardized experimental protocols, and illustrates key concepts through data visualization. The quantitative data presented in the tables are illustrative examples drawn from studies on other anthraquinone derivatives to demonstrate the expected format for comparative analysis.

Data Presentation: A Comparative Analysis of Biological Activity

Effective comparison of novel compounds requires the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the results of anticancer and antimicrobial screening.

Table 1: Comparative in vitro Cytotoxicity of Novel this compound Derivatives Against Human Cancer Cell Lines (Illustrative Data)

CompoundParent Compound (this compound)Derivative A (e.g., Phenyl-substituted)Derivative B (e.g., Amino-substituted)Doxorubicin (Standard)
Cell Line IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM)
MCF-7 (Breast) >10015.2 ± 1.85.8 ± 0.70.9 ± 0.1
A549 (Lung) >10022.5 ± 2.18.1 ± 0.91.2 ± 0.2
HeLa (Cervical) >10018.9 ± 1.56.5 ± 0.60.8 ± 0.1
PC-3 (Prostate) >10025.1 ± 2.49.3 ± 1.11.5 ± 0.3

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Comparative Antimicrobial Activity of Novel this compound Derivatives (Illustrative Data)

CompoundParent Compound (this compound)Derivative C (e.g., Heterocycle-substituted)Derivative D (e.g., Amide-substituted)Ciprofloxacin (Standard)
Microorganism MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureus >12816321
Escherichia coli >12832640.5
Pseudomonas aeruginosa >12864>1282
Candida albicans >1288164

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of biological screening results. The following are standard methodologies for assessing the anticancer and antimicrobial activity of novel compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The novel this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The novel this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create clear and informative visualizations.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound coupling Coupling Reaction (e.g., Suzuki, Heck) start->coupling derivatives Novel Derivatives coupling->derivatives anticancer Anticancer Screening (MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) derivatives->antimicrobial ic50 IC五十 Calculation anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Experimental workflow for the synthesis and screening of novel compounds.

signaling_pathway cluster_cell Cancer Cell Anthraquinone_Derivative Anthraquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone_Derivative->ROS Cell_Membrane Cell Membrane JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Mitochondria Mitochondrial Stress JNK_Pathway->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A potential signaling pathway for anthraquinone-induced apoptosis.

References

Safety Operating Guide

Safe Disposal of 1-Iodo-9,10-anthraquinone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-Iodo-9,10-anthraquinone, a halogenated organic compound. Adherence to these guidelines is essential to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified, information for structurally similar compounds like 9,10-Anthraquinone suggests that it may be a skin sensitizer and is suspected of causing cancer.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.[3]
Body Protection Lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the category of halogenated organic waste.[5] Halogenated compounds require specific disposal methods due to their potential to form hazardous byproducts upon incineration if not handled correctly. It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper treatment and to manage disposal costs effectively.[4][6]

1. Waste Segregation:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[5][7] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[6][7] Do not use abbreviations or chemical formulas.[7] Maintain a log of the contents and their approximate quantities.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.[3][5][6]

2. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material and place it into the designated halogenated waste container.[1][3] Avoid generating dust.[1][2]

  • Use absorbent pads for any liquid component of the spill, and place the used pads in a sealed bag within the halogenated waste container.[7]

  • For large spills, evacuate the area and follow your institution's emergency procedures.[7]

3. Final Disposal:

  • Waste Collection: Once the waste container is full, ensure the lid is tightly sealed.[4]

  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Treatment: Halogenated organic wastes are typically disposed of via high-temperature incineration in a regulated hazardous waste incinerator.[5][8] This process is designed to handle halogenated compounds safely and effectively.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste: This compound B Is it a halogenated organic compound? A->B C YES B->C D Segregate into a dedicated 'Halogenated Organic Waste' container. B->D Yes E Properly label container with 'Hazardous Waste' and full chemical name. D->E F Ensure container is sealed and stored safely. E->F G Contact Environmental Health & Safety (EHS) for pickup. F->G H EHS arranges for disposal via regulated incineration. G->H

Caption: Logical flow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.